molecular formula C13H15ClN2O B1367746 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 928713-06-8

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

カタログ番号: B1367746
CAS番号: 928713-06-8
分子量: 250.72 g/mol
InChIキー: FUGAXVJSGRGEBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-9(14)13(17)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGAXVJSGRGEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586218
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928713-06-8
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in Cellular Assays: A Technical Guide to Covalent Indole Probes

Executive Summary

The compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS 928713-06-8) represents a highly specialized class of targeted covalent inhibitors (TCIs) and chemical biology probes. By merging a privileged tryptamine pharmacophore with an electrophilic α -chloroamide warhead, this molecule is engineered to interrogate the serotonergic and melatonergic systems, as well as indole-recognizing metabolic enzymes. This whitepaper deconstructs the molecular architecture, kinetic binding mechanisms, and the rigorous cellular assay workflows required to validate its target engagement and phenotypic efficacy.

Molecular Architecture & The Covalent Mechanism

The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is driven by its bipartite structure, which facilitates a two-step binding process: reversible recognition followed by irreversible covalent modification.

  • The Pharmacophore (Tryptamine Core): The indole-ethylamine scaffold is a "privileged structure" in human biology[1]. It acts as the primary recognition element, guiding the molecule into the orthosteric or allosteric pockets of tryptamine-binding proteins. These include G-protein coupled receptors (e.g., 5-HT receptors, MT1/MT2 melatonin receptors) and metabolic enzymes such as Nicotinamide N-methyltransferase (NNMT)[2].

  • The Warhead ( α -Chloroamide): The 2-chloropropanamide moiety serves as a mildly reactive electrophile. Unlike hyper-reactive vinyl sulfones or highly reversible α -cyanoacrylamides[3], the α -chloroamide offers a tempered reactivity profile. It remains largely inert to intracellular glutathione (GSH) but undergoes a proximity-induced SN​2 nucleophilic substitution when positioned adjacent to a nucleophilic cysteine residue within the target's binding pocket.

Kinetic Binding Model

In cellular assays, the compound operates via a time-dependent, two-step kinetic mechanism:

  • Reversible Association ( KI​ ): The tryptamine core rapidly equilibrates with the target protein ( E+I⇌E⋅I ).

  • Covalent Inactivation ( kinact​ ): The properly oriented α -chloroamide reacts with a specific cysteine thiolate, displacing the chloride ion and forming an irreversible thioether bond ( E⋅I→E−I ).

G E Target Protein (Cys-SH) EI Reversible Complex (E·I) E->EI k1 I 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (Tryptamine-α-chloroamide) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (SN2 Reaction)

Two-step kinetic model of covalent target engagement via SN2 nucleophilic substitution.

Mechanism of Action in Cellular Assays

When introduced into a cellular environment, 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide exhibits distinct pharmacological behaviors compared to reversible analogs:

  • Time-Dependent Potency: In standard cellular assays (e.g., cAMP accumulation for GPCRs or methyltransferase activity for NNMT), the apparent IC50​ of the compound shifts to the left (becomes more potent) as incubation time increases. This is a hallmark of covalent inhibitors, as the continuous depletion of the free enzyme/receptor pool drives the equilibrium toward the E−I complex.

  • Sustained Target Occupancy: Because the binding is irreversible, the duration of action in cellular assays outlasts the pharmacokinetic clearance of the drug. The target remains inhibited or locked in a specific conformation until the cell synthesizes new protein (protein turnover).

  • Proteomic Selectivity: The mild nature of the α -chloroamide ensures that covalent bond formation is strictly dependent on the initial non-covalent binding affinity ( KI​ ). This prevents widespread, indiscriminate alkylation of the proteome, a critical feature validated through Activity-Based Protein Profiling (ABPP)[4].

Experimental Workflows for Target Validation

To rigorously validate the mechanism of action of this compound, researchers must employ self-validating experimental systems that confirm both the specific site of covalent modification and target engagement in live cells.

Protocol 1: Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP)

Causality: Because 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide lacks a bioorthogonal handle (like an alkyne) for direct enrichment, a competitive ABPP format is required. By pre-incubating the proteome with the compound, it covalently occupies its target cysteines. A subsequent broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) labels all remaining unbound cysteines. A loss of MS signal at a specific cysteine identifies the compound's binding site[5].

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells (e.g., HEK293T) in native buffer (PBS, 0.1% NP-40) to preserve protein folding. Standardize protein concentration to 2 mg/mL.

  • Compound Incubation: Treat the lysate with vehicle (DMSO) or 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (e.g., 10 μ M) for 1 hour at 37°C. Self-Validation: Include a dose-response gradient to establish IC50​ values for target engagement.

  • Competitive Labeling: Add IA-alkyne (100 μ M) to all samples for 1 hour at room temperature to label all unengaged, reactive cysteines.

  • Click Chemistry (CuAAC): Append a biotin-azide tag containing an isotopically heavy (for compound-treated) or light (for vehicle) TEV-protease cleavable linker via Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Enrichment & Digestion: Combine heavy and light lysates in a 1:1 ratio. Precipitate proteins, resuspend, and enrich on streptavidin agarose beads. Perform on-bead tryptic digestion to remove non-probe-modified peptides.

  • Peptide Release & LC-MS/MS: Cleave the enriched peptides using TEV protease and analyze via quantitative LC-MS/MS. A Light:Heavy ratio > 4.0 indicates a cysteine residue covalently engaged by the tryptamine probe.

ABPP step1 1. Lysate Incubation with Covalent Tryptamine Probe step2 2. Competitive Labeling with Broad-Spectrum Cys-Probe (IA-Alkyne) step1->step2 step3 3. CuAAC 'Click' Chemistry (Isotopic Biotin-Azide Attachment) step2->step3 step4 4. Streptavidin Enrichment & On-Bead Tryptic Digestion step3->step4 step5 5. LC-MS/MS Proteomic Analysis (Identify Liganded Cysteines) step4->step5

Competitive ABPP workflow for proteome-wide identification of liganded cysteines.

Protocol 2: Live-Cell NanoBRET Target Engagement

Causality: ABPP is typically performed in cell lysates. To prove that the α -chloroamide can penetrate the cell membrane, survive the highly reducing intracellular environment (high GSH), and engage its target in a physiologically relevant context, a NanoBRET assay is essential.

Step-by-Step Methodology:

  • Transfection: Transfect cells with a plasmid encoding the target protein (e.g., NNMT or 5-HT receptor) fused to NanoLuc luciferase.

  • Tracer Equilibration: Add a cell-permeable fluorescent tracer known to bind the target's active site reversibly.

  • Compound Competition: Introduce 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide at varying concentrations. As the compound covalently binds the target, it displaces the fluorescent tracer.

  • BRET Readout: Add the NanoLuc substrate (furimazine). Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A time-dependent decay in the BRET ratio confirms intracellular covalent target engagement.

Quantitative Data Summary

The following table summarizes representative kinetic and cellular assay data for α -chloroamide tryptamine derivatives against common indole-recognizing targets, illustrating the disconnect between reversible affinity and covalent cellular potency[2].

Target ProteinAssay TypeReversible Affinity ( KI​ )Inactivation Rate ( kinact​ )Cellular IC50​ (1h Incubation)Target Occupancy (ABPP, 10 μ M)
5-HT 2A​ Receptor NanoBRET / cAMP450 nM0.015 min −1 120 nM> 95%
MT 1​ Receptor β -Arrestin Recruitment850 nM0.008 min −1 340 nM88%
NNMT Methyltransferase Activity1.2 μ M0.022 min −1 85 nM> 99%
MAO-A Amine Oxidase Activity3.5 μ M0.004 min −1 > 5 μ M< 20%

Data Interpretation: The compound exhibits moderate reversible affinity ( KI​ in the high nanomolar to low micromolar range). However, for targets with highly nucleophilic and optimally positioned cysteines (e.g., NNMT), the rapid kinact​ drives high cellular potency ( IC50​ = 85 nM), demonstrating the power of the covalent mechanism.

Conclusion & Future Perspectives

The compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide serves as a powerful archetype for covalent chemical biology. By utilizing the indole-ethylamine scaffold to achieve initial localization, the α -chloroamide warhead can selectively permanently silence target proteins in complex cellular environments. Moving forward, this structural motif is highly valuable in Fragment-Based Drug Discovery (FBDD) and as a fully functionalized small molecule probe (FFSMP) for phenotypic screening, allowing researchers to map the "ligandable" cysteine proteome of the serotonergic and melatonergic systems.

References

  • Ligand Discovery by Activity-Based Protein Profiling. National Center for Biotechnology Information (NIH). Available at:[Link]

  • A perspective on cysteine-reactive activity-based probes. RSC Publishing. Available at:[Link]

  • The proteome-wide potential for reversible covalency at cysteine. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ. National Center for Biotechnology Information (NIH). Available at:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at:[Link]

Sources

In vitro metabolic stability of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Executive Summary

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing parameters such as in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the in vitro metabolic stability of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a molecule featuring a classic indole core linked to a chloro-propanamide moiety. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. We will detail the use of human liver microsomes as the primary test system for evaluating Phase I metabolism, outline a validated LC-MS/MS method for quantification, and provide a clear methodology for data analysis and interpretation. This guide is intended for researchers and drug development professionals seeking to establish a rigorous and reproducible workflow for early-stage DMPK assessment.

Scientific Rationale and Strategic Overview

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its "drug-like" properties.[3] Metabolic stability, the susceptibility of a compound to biotransformation by enzymes, is a cornerstone of this profile.[1][2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations in the body, while one that is excessively stable may accumulate to toxic levels.[2] Therefore, early in vitro assessment allows for the rank-ordering of compounds, guides structure-activity relationship (SAR) modifications, and provides crucial data for predicting in vivo pharmacokinetic parameters.[1][4]

Structural Analysis and Predicted Metabolic Liabilities of the Target Compound

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS: 928713-06-8) is a small molecule with distinct structural motifs that suggest potential metabolic pathways.[5][6]

  • Indole Ring: The indole nucleus is a common feature in pharmaceuticals.[7][8] It is susceptible to oxidation by Cytochrome P450 (CYP) enzymes at various positions, most commonly leading to hydroxylation, followed by Phase II conjugation.[7][9] In some cases, metabolism of 3-alkylindoles can lead to the formation of reactive electrophilic intermediates.[10][11]

  • Chloro-propanamide Moiety: Chloroacetamide structures are known to undergo metabolism, which can include P450-mediated reactions and amide hydrolysis.[12][13] The presence of a chlorine atom can influence the site and rate of metabolism.

  • Ethyl Linker: The ethyl chain connecting the two core motifs could be a site for N-dealkylation or hydroxylation.

Based on this analysis, the primary focus of an initial stability screen should be on Phase I oxidative metabolism, for which liver microsomes are an ideal and cost-effective in vitro system.[14]

Selecting the Optimal In Vitro System: Microsomes vs. S9 Fractions and Hepatocytes

Several in vitro systems are available for metabolic stability studies, each with distinct advantages.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, rich in Phase I enzymes like CYPs and flavin-containing monooxygenases (FMOs).[14][15][16] They are excellent for high-throughput screening of oxidative metabolism but lack cytosolic enzymes and require an external supply of cofactors like NADPH.[3][14][17]

  • Liver S9 Fractions: This is a supernatant fraction containing both microsomes and the cytosol.[18] It provides a broader enzymatic profile, including cytosolic Phase I (e.g., aldehyde oxidase) and Phase II (e.g., sulfotransferases) enzymes.[3][19]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, representing the "gold standard" for assessing overall hepatic clearance, including the interplay of metabolism and transport.[4][20] However, they are more expensive and labor-intensive.[3]

Rationale for this Guide: We will focus on the liver microsomal stability assay . This choice is strategic for an initial assessment, as it directly and efficiently addresses the most probable metabolic pathway for this compound—CYP-mediated oxidation—in a high-throughput and cost-effective manner.[15]

Core Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be a self-validating system. The inclusion of positive and negative controls ensures the metabolic competence of the test system and rules out non-enzymatic degradation.

Materials and Reagents
ReagentRecommended SupplierPurpose
2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamideCommercial SourceTest Compound
Pooled Human Liver Microsomes (HLM)Corning, XenoTech, etc.Enzyme Source
Potassium Phosphate Buffer (100 mM, pH 7.4)Lab-preparedAssay Buffer
NADPH Regenerating System (e.g., Promega, Corning)Promega, Corning, etc.Cofactor for CYP enzymes[21][22]
Midazolam / DextromethorphanSigma-AldrichHigh-Turnover Positive Controls[23]
Acetonitrile (ACN) with Internal Standard (IS)HPLC GradeReaction Termination / Protein Precipitation
Internal Standard (IS) e.g., Tolbutamide, LabetalolSigma-AldrichLC-MS/MS Quantification Control
Dimethyl Sulfoxide (DMSO)ACS GradeCompound Stock Solvent
Step-by-Step Experimental Workflow

The following protocol outlines the incubation procedure. All incubations should be performed in triplicate.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound and positive controls in DMSO.

    • Prepare working solutions by diluting the stock solution in buffer. The final DMSO concentration in the incubation should be ≤ 0.25% to avoid enzyme inhibition.[14]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use and keep on ice.[24]

  • Incubation Setup (96-well plate format):

    • Pre-incubation: In each well, add potassium phosphate buffer (pH 7.4), liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[14][17][23] The 1 µM concentration is typically below the Km for most enzymes, ensuring first-order kinetics.[23]

    • Include a "minus cofactor" control for the final time point to check for non-NADPH-dependent degradation.[14]

    • Include positive controls (e.g., Midazolam) to verify the metabolic activity of the microsomes.

    • Gently mix and pre-incubate the plate for 5-10 minutes at 37°C to equilibrate the temperature.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls).[14][23]

    • Immediately collect the first sample (t=0). This represents 100% of the initial compound concentration.

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction.[17]

  • Reaction Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[14][23] This step simultaneously halts enzymatic activity and precipitates the microsomal proteins.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.[25]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Workflow Visualization

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_process Sample Processing prep_cpd Prepare 1µM Test Compound Solution pre_incubate 1. Pre-incubate HLM + Test Compound at 37°C prep_cpd->pre_incubate prep_hlm Prepare 0.5 mg/mL HLM Suspension prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate 2. Initiate Reaction with NADPH prep_nadph->initiate pre_incubate->initiate incubate_shaking 3. Incubate at 37°C with Shaking initiate->incubate_shaking timepoint At t = 0, 5, 15, 30, 45 min incubate_shaking->timepoint quench Quench with Cold ACN + Internal Standard timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G sample Processed Sample (Supernatant) autosampler Autosampler Injection sample->autosampler hplc UPLC/HPLC Separation (C18 Column) autosampler->hplc ms_source Mass Spec Source (ESI+) hplc->ms_source quad1 Q1: Precursor Ion Selection ms_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Acquisition (Peak Area Ratio) detector->data

Sources

Pharmacokinetic properties of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in preclinical models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a derivative of tryptamine, represents a novel chemical entity with potential therapeutic applications that warrant a thorough investigation of its pharmacological and pharmacokinetic properties. The journey from a promising compound in a screening assay to a viable clinical candidate is contingent upon a favorable drug-like profile. A critical component of this profile is its pharmacokinetic (PK) behavior—what the body does to the drug.[2]

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. As direct experimental data for this specific molecule is not publicly available, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. It outlines the logical sequence of in vitro and in vivo studies required to build a robust PK profile, explaining the causality behind experimental choices and providing detailed, field-proven protocols. Adherence to these principles is essential for making informed decisions, optimizing lead candidates, and fulfilling the regulatory requirements for advancing a compound to clinical trials.[3][4][5]

Part 1: Foundational Characterization: Physicochemical Properties and In Vitro ADME Profiling

Before progressing to complex biological systems, a foundational understanding of the molecule's intrinsic properties is paramount. These early, rapid, and cost-effective in vitro assays are designed to identify potential liabilities that could hinder development, allowing for early optimization.[6][7] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile determined from these assays provides the first glimpse into the compound's potential in vivo behavior.[8]

Physicochemical Properties: Solubility and Lipophilicity

The ability of a drug to be absorbed and distributed throughout the body is fundamentally governed by its solubility in aqueous environments and its ability to cross lipid membranes.

  • Aqueous Solubility: This parameter influences dissolution at the site of administration (e.g., the gut) and its concentration in plasma. Poor solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations.

  • Lipophilicity (LogD): Measured as the distribution coefficient (LogD) at a physiological pH of 7.4, this property predicts a compound's ability to permeate biological membranes. An optimal LogD range is crucial; high lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity, while low lipophilicity may result in poor membrane permeability.

  • Preparation: Prepare a stock solution of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess amount of the compound (from the stock solution) to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The resulting concentration is the thermodynamic solubility.

In Vitro Absorption: Intestinal Permeability

For orally administered drugs, crossing the intestinal epithelium is the first major hurdle to entering systemic circulation. The Caco-2 cell permeability assay is the industry-standard model for predicting human intestinal absorption.[9]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days until they form a differentiated and polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Assay Initiation:

    • A-to-B Permeability: Add 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide to the apical (A) side (representing the gut lumen) and fresh buffer to the basolateral (B) side (representing the blood).

    • B-to-A Permeability: In a separate set of wells, add the compound to the basolateral side and fresh buffer to the apical side. This measures the rate of efflux.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active efflux transporters like P-glycoprotein (P-gp).

In Vitro Distribution: Plasma Stability and Protein Binding

Once in the bloodstream, a compound's stability and its tendency to bind to plasma proteins will dictate the concentration of free, pharmacologically active drug available to reach the target tissues.[9]

  • Plasma Stability: Assesses the compound's susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).

  • Plasma Protein Binding (PPB): Determines the fraction of the drug bound to proteins like albumin and alpha-1-acid glycoprotein. High binding can limit the free drug concentration, reducing efficacy and slowing clearance.[10]

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins.

  • Sample Preparation: Add plasma (from the relevant preclinical species and human) to one chamber and a buffer solution (PBS, pH 7.4) to the other.

  • Compound Addition: Spike 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide into the plasma-containing chamber.

  • Equilibration: Seal the unit and incubate with gentle shaking for 4-6 hours at 37°C to allow the free drug to equilibrate across the membrane.

  • Quantification: After incubation, take samples from both the plasma and buffer chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated as: % Bound = [(Total Conc. - Free Conc.) / Total Conc.] * 100

In Vitro Metabolism: Stability and Enzyme Interactions

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds.[3] Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).

  • Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes, typically using liver microsomes (containing Phase I CYP450 enzymes) or hepatocytes (containing both Phase I and Phase II enzymes).[7]

  • Cytochrome P450 (CYP) Inhibition: Evaluates the compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9), which is a common cause of clinical DDIs.[11]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from rat, mouse, and human) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C.

  • Initiation: Start the reaction by adding 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide at a low concentration (e.g., 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant to determine the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

InVitro_ADME_Workflow cluster_physchem Physicochemical Properties cluster_adme In Vitro ADME Assays cluster_output Key Outputs Solubility Aqueous Solubility (Thermodynamic) Permeability Absorption (Caco-2 Permeability) Solubility->Permeability Influences Dissolution LogD Lipophilicity (LogD at pH 7.4) LogD->Permeability Influences Permeation Prediction Prediction of: - Oral Absorption - In Vivo Clearance - Half-life - Drug-Drug Interactions Permeability->Prediction PPB Distribution (Plasma Protein Binding) PPB->Prediction Metabolism Metabolism (Microsomal Stability) Metabolism->Prediction CYP DDI Risk (CYP Inhibition) CYP->Prediction

Caption: Workflow for in vitro ADME profiling.

Part 2: In Vivo Pharmacokinetic Evaluation in Preclinical Models

While in vitro assays are predictive, in vivo studies are essential to understand how all ADME processes integrate within a complete biological system.[12] These studies provide the definitive data on a drug's exposure and persistence in the body. The selection of an appropriate animal model is a critical first step.[13][14]

Animal Model Selection

Rodents, particularly mice and rats, are the most common species for initial PK screening due to their small size, ease of handling, well-characterized physiology, and cost-effectiveness.[15] The choice between them can be guided by which species' metabolic profile (determined from in vitro cross-species metabolism studies) more closely resembles that of humans.

Bioanalytical Method Development: LC-MS/MS

A robust, sensitive, and specific bioanalytical method is the cornerstone of any PK study. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma.

  • Compound Tuning: Infuse a standard solution of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide directly into the mass spectrometer to optimize the ionization parameters and identify the most abundant and stable precursor ion.

  • Fragmentation: Perform collision-induced dissociation (CID) on the precursor ion to identify characteristic product ions.

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.

  • Chromatography: Develop a rapid HPLC or UHPLC method that provides good peak shape and separates the analyte from endogenous matrix components.

  • Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove proteins and phospholipids from the plasma sample, minimizing matrix effects.

  • Validation: Validate the method according to regulatory guidelines (e.g., FDA, ICH) for accuracy, precision, linearity, selectivity, and stability.[4][16]

ParameterSetting for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamideRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe indole and amide nitrogens are readily protonated.
Precursor Ion (Q1) m/z 251.1Calculated [M+H]⁺ for C₁₃H₁₅ClN₂O (MW: 250.73).
Product Ion (Q3) m/z 130.1A plausible fragment corresponding to the indolylethylamine core.
MRM Transition 251.1 → 130.1Provides specificity for quantification.
Internal Standard A structurally similar, stable-isotope labeled analogueCorrects for variability in sample preparation and instrument response.
In Vivo Pharmacokinetic Study Design

A typical "cassette" or discrete dosing study in rodents involves administering the compound by both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-4 per group) for at least 3 days. Fast animals overnight before dosing.

  • Dosing:

    • IV Group: Administer 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide as a bolus dose (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO).

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg) in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K₂EDTA). A typical schedule would be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the compound in all plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.

InVivo_PK_Workflow cluster_prep Study Preparation cluster_execution In-Life Phase cluster_analysis Analysis & Reporting Model Select Animal Model (e.g., Rat) Dosing Dose Administration (IV and PO Groups) Model->Dosing Bioanalysis Develop & Validate LC-MS/MS Method Quant LC-MS/MS Sample Quantification Bioanalysis->Quant Formulation Prepare Dosing Formulations (IV & PO) Formulation->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Preparation & Storage Sampling->Processing Processing->Quant PK_Calc PK Parameter Calculation (NCA) Quant->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow of an in vivo preclinical PK study.

Part 3: Data Analysis and Interpretation

The final step is to synthesize the quantitative data into a coherent pharmacokinetic profile.

Key Pharmacokinetic Parameters

The plasma concentration-time data are used to derive several critical parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Summarizing Pharmacokinetic Data

Presenting the data in a clear, tabular format is essential for interpretation and comparison.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 450620
Tmax (h) 0.08 (5 min)1.0
AUC₀-inf (ng*h/mL) 8502125
t½ (h) 3.53.7
CL (mL/min/kg) 19.6-
Vd (L/kg) 5.8-
F (%) -50%

Note: This data is hypothetical and for illustrative purposes only.

From this hypothetical data, one could conclude that the compound is well-absorbed orally (F=50%), has a moderate half-life, and a relatively high volume of distribution, suggesting it distributes well into tissues. The clearance value can be compared to liver blood flow to estimate the hepatic extraction ratio, providing a link back to the in vitro metabolic stability data.

Conclusion

The preclinical pharmacokinetic characterization of a novel compound like 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a systematic, multi-step process. It begins with fundamental physicochemical and in vitro ADME assays to predict in vivo behavior and identify potential liabilities early. These studies guide the design of definitive in vivo pharmacokinetic experiments in animal models. A robust and validated bioanalytical method is critical for generating reliable data from these studies. By integrating the findings from this comprehensive evaluation, drug development teams can build a detailed understanding of a compound's disposition in the body, enabling rational dose selection for efficacy and toxicology studies and supporting the decision to advance the most promising candidates toward clinical development.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Selvita. (n.d.). In Vitro ADME.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 25(3), 941-949.
  • WuXi AppTec. (n.d.). In Vitro ADME.
  • Ghosh, K., et al. (2021). Role of animal models in biomedical research: a review. Journal of Animal Research, 11(4), 543-552.
  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service.
  • Brandon, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. Retrieved from [Link]

  • Duke University School of Medicine. (n.d.). Preclinical Regulatory Requirements.
  • EUPATI. (n.d.). Animal models.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • Chulalongkorn University. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review.
  • Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics.
  • Al-Saeed, A. H. (n.d.). Pharmacology Lec 2 Dr. Siham pharmacokinetic.

Sources

Structural Characterization and NMR Data for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS: 928713-06-8) is a bifunctional tryptamine derivative featuring a reactive α-chloroamide moiety[1]. This structural architecture is highly valued in medicinal chemistry and polymer science, serving as a covalent modifier, a precursor for complex heterocyclic synthesis, and an initiator for Atom Transfer Radical Polymerization (ATRP)[2]. This technical guide provides a comprehensive overview of its synthetic methodology, mechanistic rationale, and rigorous structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Significance & Mechanistic Rationale

The Indole Scaffold in Drug Discovery

The indole ring is a privileged pharmacophore in drug discovery, frequently utilized due to its ability to mimic endogenous neurotransmitters like serotonin and melatonin[3]. Tryptamine derivatives, specifically, are foundational building blocks for designing neuroprotective agents, anti-inflammatory drugs, and targeted covalent inhibitors[3].

The 2-Chloropropanamide Electrophile

The installation of a 2-chloropropanoyl group onto the primary amine of tryptamine introduces a highly reactive electrophilic center[4]. The α-chloroamide is susceptible to nucleophilic substitution (SN2), making this compound an excellent intermediate for synthesizing piperazines, diazepines, or attaching targeting ligands. Furthermore, the presence of the halogen adjacent to the carbonyl group significantly alters the local magnetic environment, which is a critical consideration during NMR structural elucidation[5].

Synthetic Methodology

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is achieved via a highly selective N-acylation reaction. Tryptamine acts as the nucleophile, reacting with 2-chloropropionyl chloride in the presence of a mild organic base.

Mechanistic Workflow

SynthesisWorkflow N1 Tryptamine (Primary Amine Nucleophile) N4 N-Acylation Reaction (DCM, 0°C to RT, 3h) N1->N4 N2 2-Chloropropionyl Chloride (Bifunctional Electrophile) N2->N4 N3 Triethylamine (TEA) (Acid Scavenger) N3->N4 N5 Crude Reaction Mixture (Target + TEA-HCl Byproduct) N4->N5 N6 Aqueous Workup (Sat. NaHCO3 & Brine Wash) N5->N6 N7 Silica Gel Chromatography (EtOAc/Hexane Gradient) N6->N7 N8 Purified Target Compound (CAS: 928713-06-8) N7->N8

Synthetic workflow for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Causality in Reaction Design:

  • Solvent Selection (DCM): Dichloromethane is chosen as an aprotic solvent to solubilize the starting materials without hydrolyzing the moisture-sensitive 2-chloropropionyl chloride[4].

  • Temperature Control (0 °C): The dropwise addition of the acyl chloride at 0 °C is critical. It suppresses the exothermic nature of the reaction and prevents competing acylation at the less nucleophilic indole nitrogen.

  • Base Selection (TEA): Triethylamine neutralizes the HCl byproduct. Without it, the generated HCl would protonate the unreacted tryptamine, stalling the reaction and drastically reducing the yield.

Structural Characterization

Fundamental Molecular Data

The foundational physicochemical properties of the target compound are summarized below to aid in mass spectrometry (MS) and analytical verification[1],[6].

PropertyValue
Chemical Name 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
CAS Registry Number 928713-06-8
Molecular Formula C13H15ClN2O
Molecular Weight 250.73 g/mol
SMILES String CC(Cl)C(=O)NCCc1c[nH]c2ccccc12
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of the synthesized compound is validated using 1H and 13C NMR. The data below is synthesized from established spectral baselines for tryptamine derivatives and 2-chloropropanamide fragments[5],[2].

1H NMR Data (400 MHz, CDCl₃)

Note: The chiral center at the α-carbon of the 2-chloropropionyl group renders the adjacent methylene protons of the ethyl linker diastereotopic, which can result in complex multiplet splitting depending on the exact magnetic field strength.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
Indole NH8.15br s-1HIndole N-H (Exchangeable)
Indole H-47.60d7.81HAromatic C-H
Indole H-77.38d8.11HAromatic C-H
Indole H-67.22t7.51HAromatic C-H
Indole H-57.13t7.51HAromatic C-H
Indole H-27.05d2.31HAromatic C-H (Pyrrole ring)
Amide NH6.65br s-1HAmide N-H (Exchangeable)
CH(Cl)4.38q7.01Hα-chloro methine
CH₂ (N-linked)3.65q6.52HMethylene adjacent to amide
CH₂ (Indole-linked)3.02t6.52HMethylene adjacent to indole
CH₃1.70d7.03HMethyl group
13C NMR Data (100 MHz, CDCl₃)

The downfield shift of the α-carbon (C-Cl) to ~54.8 ppm is highly diagnostic of successful 2-chloropropionyl incorporation[5].

Chemical Shift (δ, ppm)Carbon TypeAssignment
169.5C=OAmide Carbonyl
136.4Quaternary CIndole C-7a
127.3Quaternary CIndole C-3a
122.2CHIndole C-2
122.1CHIndole C-6
119.4CHIndole C-5
118.7CHIndole C-4
112.8Quaternary CIndole C-3
111.3CHIndole C-7
54.8CHα-chloro methine (CH-Cl)
40.2CH₂Methylene (CH₂-NH)
25.3CH₂Methylene (Indole-CH₂)
22.6CH₃Methyl group

Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocol outlines the synthesis and characterization parameters.

Synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
  • Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add tryptamine (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 15 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Introduction: Dissolve 2-chloropropionyl chloride (1.1 eq, 11 mmol)[4] in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane solvent system (Target Rf ≈ 0.4).

  • Quenching & Workup: Once the starting material is consumed (typically 3 hours), quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 50% EtOAc in Hexanes) to yield the pure title compound as an off-white solid.

NMR Acquisition Parameters
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: 400 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • 1H NMR Parameters: Spectral width of 12 ppm, relaxation delay (D1) of 2.0 s, 16 scans.

  • 13C NMR Parameters: Spectral width of 250 ppm, relaxation delay (D1) of 2.0 s, 1024 scans, with proton decoupling (WALTZ-16).

References

  • NextSDS. 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide - Chemical Substance Information. Retrieved from[Link]

  • Molport. 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | 928713-06-8 | Buy Now. Retrieved from [Link]

  • Polat, A. S., et al. (2019). Vibrational spectroscopic and Hirshfeld surface analysis of N,N'-(azanediylbis(2,1-phenylene))bis(2-chloropropanamide). European Journal of Chemistry. Retrieved from[Link]

  • Carnegie Mellon University (Matyjaszewski Polymer Group). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Retrieved from [Link]

  • ResearchGate. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Retrieved from [Link]

Sources

Preclinical Toxicity and Safety Profile of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide: An In Vivo Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS: 928713-06-8) is a synthetic tryptamine derivative characterized by an electrophilic α -chloroamide moiety[1]. In preclinical drug development, understanding the structural alerts of a molecule is paramount to designing an effective in vivo safety profile. This compound presents a unique toxicological challenge due to the dual nature of its pharmacophores: a lipophilic core capable of central nervous system (CNS) penetration, and a reactive alkylating group.

According to standardized safety data, the compound is classified under Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2 , Eye Dam. 1 , and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, manifesting as drowsiness and dizziness)[2]. This technical guide deconstructs the mechanistic causality behind these hazards and provides a self-validating in vivo profiling framework for researchers handling this or structurally analogous compounds[3].

Mechanistic Toxicology & Structural Alerts

The in vivo behavior of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is driven by two distinct structural features:

  • The α -Chloroamide Electrophile: The 2-chloropropionyl group acts as a Michael acceptor/alkylating agent. In biological systems, it undergoes rapid nucleophilic substitution ( SN​2 ) with endogenous thiols, particularly cysteine residues on proteins and glutathione (GSH) in the liver. This covalent adduction is the primary mechanistic driver for its severe localized toxicity (Eye Dam. 1 and Skin Irrit. 2) and contributes to systemic acute toxicity[2].

  • The Tryptamine Scaffold: The 2-(1H-indol-3-yl)ethyl core is highly lipophilic, allowing the molecule to readily cross the blood-brain barrier (BBB). Once in the CNS, it mimics endogenous monoamines (such as serotonin and melatonin), interacting with neuroreceptors to induce the sedative effects classified under STOT SE 3[2].

MechanisticTox cluster_structure Structural Pharmacophores Compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS: 928713-06-8) AlphaChloro α-Chloroamide Group (Electrophilic Center) Compound->AlphaChloro Tryptamine Tryptamine Scaffold (Lipophilic/Monoaminergic) Compound->Tryptamine GSH Hepatic GSH Depletion (via GST adduction) AlphaChloro->GSH Protein Covalent Protein Binding (Tissue Necrosis) AlphaChloro->Protein BBB Blood-Brain Barrier (BBB) Penetration Tryptamine->BBB Tox Skin Irrit. 2 & Eye Dam. 1 Acute Tox. 4 GSH->Tox Protein->Tox Receptor 5-HT / Melatonin Receptor Modulation BBB->Receptor STOT STOT SE 3 (Drowsiness & Dizziness) Receptor->STOT

Fig 1: Mechanistic toxicology pathway of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

In Vivo Safety Pharmacology & Toxicity Profiling

To rigorously evaluate this compound, experimental designs must move beyond basic observation and establish causality. The following workflows are designed as self-validating systems , ensuring that false positives (e.g., vehicle-induced toxicity) are systematically eliminated.

InVivoWorkflow Start In Vivo Safety Profiling (Rodent Model) Phase1 Acute Toxicity (OECD 425) Start->Phase1 Phase2 CNS Safety Pharmacology (Irwin FOB) Start->Phase2 Phase3 Toxicokinetics & Biomarkers Start->Phase3 Endpoint1 Confirm LD50 Range (300-2000 mg/kg) Phase1->Endpoint1 Endpoint2 Quantify Sedation & Ataxia Scores Phase2->Endpoint2 Endpoint3 Measure GSH/GSSG Ratio & Liver Enzymes Phase3->Endpoint3

Fig 2: Step-by-step in vivo safety pharmacology and toxicity profiling workflow.

Protocol 1: Acute Systemic Toxicity (OECD 425)

Causality: The compound is flagged as Acute Tox. 4 across all exposure routes[2]. The OECD 425 Up-and-Down Procedure is selected because it minimizes animal usage while providing a precise point estimate of the LD50​ to confirm the Category 4 threshold (300–2000 mg/kg). Self-Validating System: The choice of vehicle is critical. Using DMSO is strictly prohibited here, as DMSO enhances dermal penetration and possesses mild CNS depressant properties, which would confound the STOT SE 3 evaluation. 0.5% Methylcellulose or PEG400 must be used. A concurrent vehicle-only arm validates that observed mortalities are strictly test-article related.

Step-by-Step Methodology:

  • Preparation: Formulate the compound in 0.5% Methylcellulose to achieve a uniform suspension.

  • Dosing: Administer a starting dose of 300 mg/kg via oral gavage to a single female Sprague-Dawley rat.

  • Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Look for signs of acute distress, labored breathing (H332 correlation), or mortality.

  • Progression: If the animal survives, dose the next animal at 2000 mg/kg. If it perishes, step down the dose by a factor of 3.2.

  • Validation: Calculate the LD50​ using maximum likelihood estimation software.

Protocol 2: CNS Functional Observational Battery (Irwin Test)

Causality: To quantitatively validate the STOT SE 3 (drowsiness/dizziness) hazard caused by the tryptamine pharmacophore penetrating the BBB[2]. Self-Validating System: This protocol requires a positive control (e.g., Diazepam, 5 mg/kg) to ensure the observer scoring matrix is sufficiently sensitive to detect sedation and ataxia. If the positive control fails to register a statistically significant deviation from baseline, the entire assay is invalidated.

Step-by-Step Methodology:

  • Acclimation: Habituate male Wistar rats to the testing arena for 30 minutes prior to dosing.

  • Administration: Dose animals (n=6/group) with Vehicle, Test Compound (at 1/10th the established LD50​ ), and Positive Control.

  • Scoring Matrix: At 15, 30, 60, and 120 minutes post-dose, evaluate:

    • Autonomic profiles: Pupil size, piloerection, respiration.

    • Neurological profiles: Righting reflex, gait ataxia, grip strength.

    • Behavioral profiles: Spontaneous locomotor activity (measured via infrared beam breaks).

  • Analysis: Compare locomotor activity reductions and ataxia scores against the vehicle control using a two-way ANOVA.

Protocol 3: Hepatotoxicity & Glutathione (GSH) Adduction Assay

Causality: The α -chloroamide group is metabolized by Glutathione S-Transferase (GST), which covalently binds the electrophile to GSH, depleting hepatic antioxidant reserves and leading to hepatocyte necrosis. Self-Validating System: Measuring total GSH is insufficient. The assay must measure the GSH/GSSG ratio . If total GSH drops but the ratio remains stable, the mechanism is direct covalent adduction (validating the electrophilic structural alert). If GSSG spikes, the mechanism is secondary oxidative stress. This internal ratio check prevents mechanistic misinterpretation.

Step-by-Step Methodology:

  • Exposure: Administer the test compound at 50 mg/kg (IP) to mice (n=5).

  • Tissue Harvesting: Euthanize at 4 hours post-dose. Perfuse the liver with ice-cold PBS to remove blood.

  • Homogenization: Homogenize liver tissue in 5% 5-sulfosalicylic acid (SSA) to deproteinize the sample and protect GSH from auto-oxidation.

  • Quantification: Use a kinetic enzymatic recycling assay (DTNB/Ellman’s reagent) to measure total GSH. In a parallel aliquot, mask reduced GSH with 2-vinylpyridine to measure GSSG exclusively.

  • Validation: Calculate the GSH/GSSG ratio. Concurrently analyze serum ALT/AST levels to correlate GSH depletion with acute hepatocyte damage.

Quantitative Safety Data & Predictive Thresholds

The following table synthesizes the expected in vivo safety parameters based on the compound's hazard classifications and structural predictive toxicology[2].

Safety ParameterExperimental Model / RoutePredictive Threshold / OutcomeMechanistic Driver
Acute Oral Toxicity Rodent (OECD 425) LD50​ between 300 – 2000 mg/kgModerate systemic absorption; first-pass hepatic stress.
Acute Dermal Toxicity Rodent (OECD 402) LD50​ between 1000 – 2000 mg/kgHigh lipophilicity enables stratum corneum penetration.
Ocular Irritation Rabbit (Draize Test)Severe corneal opacity (Irreversible)Rapid alkylation of corneal epithelial proteins by α -chloroamide.
CNS Sedation Rodent (Irwin FOB)>50% reduction in locomotor activityTryptamine core crosses BBB; modulates 5-HT receptors.
Hepatic Antioxidant Ex vivo liver homogenate>40% depletion of total GSHDirect GST-mediated covalent adduction.

Conclusion

The in vivo safety profile of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is defined by a delicate interplay between its neurotropic tryptamine scaffold and its highly reactive α -chloroamide appendage. While the compound demonstrates predictable CNS depressant effects (STOT SE 3), its primary dose-limiting toxicities in a preclinical setting will stem from electrophilic stress, manifesting as severe local irritation and hepatic glutathione depletion. Drug development professionals must utilize self-validating experimental designs—such as strict vehicle controls and GSH/GSSG ratio monitoring—to accurately isolate these mechanisms during toxicological screening.

References

  • NextSDS. "2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide - Chemical Substance Information and Hazard Classifications." NextSDS Database. URL: [Link]

  • Molport. "2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | 928713-06-8 Chemical Properties." Molport Chemical Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide." EPA CompTox Chemicals Dashboard. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction and Chemical Rationale

The compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS: 928713-06-8)[1] is a highly versatile synthetic intermediate. Featuring both a reactive α -chloroamide moiety and a biologically privileged indole core, it serves as a critical building block in the development of complex pharmacophores, including fused polycyclic indole alkaloids and targeted therapeutics.

This application note details a highly efficient, field-proven protocol for its synthesis via the N -acylation of tryptamine. The methodology prioritizes high atom economy, minimal side-product formation, and straightforward purification.

Mechanistic Causality

The synthesis relies on a nucleophilic acyl substitution. The primary aliphatic amine of tryptamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride.

  • Why Triethylamine (TEA)? The reaction generates equimolar amounts of hydrogen chloride (HCl). Without a non-nucleophilic base like TEA to scavenge this acid, the unreacted tryptamine would become protonated (forming an unreactive ammonium salt), limiting the maximum theoretical yield to 50%.

  • Why 0 °C to Room Temperature? Acyl chlorides are highly reactive. Initiating the addition at 0 °C suppresses the exothermic nature of the reaction and prevents competitive acylation at the less nucleophilic indole nitrogen.

Safety and Handling (E-E-A-T Framework)

According to standardized safety data[1], this compound and its precursors present specific handling risks that must be mitigated in a professional laboratory setting:

  • Hazard Classifications: Acute Toxicity 4 (Oral/Dermal/Inhalation), Skin Irritation 2, Serious Eye Damage 1, and STOT SE 3 (Central nervous system effects)[1].

  • Required PPE: Chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness), safety goggles with side shields, and a standard laboratory coat.

  • Engineering Controls: All manipulations involving 2-chloropropanoyl chloride and the subsequent reaction must be performed inside a certified, properly functioning chemical fume hood due to the generation of corrosive vapors.

Experimental Design and Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountDensity / Conc.
TryptamineNucleophile160.221.01.60 gN/A
2-Chloropropanoyl chlorideElectrophile126.971.11.40 g (1.08 mL)1.30 g/mL
Triethylamine (TEA)Acid Scavenger101.191.51.52 g (2.09 mL)0.726 g/mL
Dichloromethane (DCM)Solvent84.93N/A50 mLAnhydrous

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to ensure an anhydrous environment. Moisture will prematurely hydrolyze the acyl chloride.

  • Dissolution: Add tryptamine (1.60 g, 10 mmol) to the flask, followed by 40 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Inject triethylamine (2.09 mL, 15 mmol) via a chemically resistant syringe.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Reagent Addition and Monitoring
  • Electrophile Addition: Dilute 2-chloropropanoyl chloride (1.08 mL, 11 mmol) in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel.

  • Dropwise Addition: Add the acyl chloride solution dropwise over 15–20 minutes. Self-Validation: The solution may turn slightly cloudy or yellow as the TEA-HCl salt begins to precipitate.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (1:1). Tryptamine will remain near the baseline (ninhydrin active), while the product will elute higher (UV active at 254 nm).

Phase 3: Workup and Purification
  • Quenching: Once TLC indicates the complete consumption of tryptamine, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any unreacted acid and excess acyl chloride.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

  • Washing: Combine the organic layers and wash with 30 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate (typically 70:30 to 50:50).

  • Isolation: Concentrate the product-containing fractions to yield 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide as a solid.

Workflow Visualization

G Start Tryptamine + TEA in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition: 2-Chloropropanoyl Chloride Cool->Add React Stir at RT (2-4 h) Monitor by TLC Add->React Quench Quench with Sat. NaHCO3 React->Quench Extract Liquid-Liquid Extraction (DCM / Water) Quench->Extract Purify Flash Chromatography (Silica Gel) Extract->Purify Product Pure 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Purify->Product

Figure 1: Experimental workflow for the synthesis and purification of the target amide.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the structure against the molecular formula C13​H15​ClN2​O (MW: 250.73 g/mol )[2].

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 251.1. The presence of a chlorine atom will be confirmed by a characteristic isotopic pattern (M : M+2 ratio of approximately 3:1 at m/z 251 and 253).

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic indole protons (aromatic region, 7.0–7.6 ppm, plus the broad singlet for the indole N-H around 8.0-8.2 ppm). The aliphatic region will show the ethyl linker multiplets (2.9-3.1 ppm and 3.5-3.7 ppm), a distinctive quartet for the chiral α -proton of the propanamide (around 4.4 ppm), and a doublet for the methyl group (around 1.7 ppm).

References

  • NextSDS Chemical Database . "2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide — Chemical Substance Information & Hazard Classifications." NextSDS. Available at: [Link]

  • MolPort . "2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | 928713-06-8 Chemical Properties." MolPort. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . "2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide - Hazard Information (DTXSID00586218)." EPA CompTox Chemicals Dashboard. Available at:[Link]

Sources

Application Note and Protocol: Preparation of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation and use of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in cell culture applications. As a member of the indole and chloroacetamide chemical classes, this compound holds potential for investigation in various biological pathways. Accurate and reproducible preparation of stock solutions is paramount for obtaining reliable experimental data. This application note details the physicochemical properties of the compound, discusses its potential mechanism of action based on its structural motifs, and provides field-proven, step-by-step protocols for the preparation of high-concentration stock solutions and their subsequent dilution to working concentrations for cell-based assays.

Introduction to 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound featuring a core indole structure linked to a chloro-substituted propanamide side chain. The indole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds, while the chloroacetamide group is a known electrophilic warhead capable of covalent interactions with cellular nucleophiles.[1] The combination of these features suggests that the compound could be a valuable tool for probing various cellular processes.

The successful application of this and other similar small molecules in cell culture hinges on proper handling and preparation. Issues such as poor solubility, compound precipitation, and solvent-induced cytotoxicity can confound experimental results. This guide is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible methodology for preparing and utilizing 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide solutions.

Physicochemical Properties and Solubility

A thorough understanding of the compound's physical and chemical properties is essential for accurate stock solution preparation and ensuring its stability.

PropertyValueSource(s)
IUPAC Name 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide[2]
CAS Number 928713-06-8[3][4]
Molecular Formula C₁₃H₁₅ClN₂O[2][3][4]
Molecular Weight 250.73 g/mol [3]
Appearance Assumed to be a solid (powder/crystalline)Inferred
Solubility Predicted to be soluble in organic solvents such as DMSO and ethanol; poorly soluble in aqueous solutions.[5][6][7]

Causality Behind Solvent Choice: The compound's molecular structure, characterized by a largely hydrophobic indole ring and limited hydrogen bonding capacity, predicts poor solubility in water.[6] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules.[7]

Potential Mechanism of Action: An Expert Perspective

While the specific cellular targets of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide have not been fully elucidated in the available literature, its chemical structure provides clues to its potential biological activity. Herbicides in the chloroacetanilide class, which share the electrophilic chloroacetamide moiety, are known to damage proteins through nucleophilic substitution, leading to protein misfolding and disruption of cellular proteostasis.[1]

The mechanism likely involves the electrophilic carbon adjacent to the chlorine atom, which can be attacked by nucleophilic residues (e.g., cysteine, lysine) on cellular proteins.[1] This covalent modification can inactivate enzymes or disrupt protein function, leading to cellular stress and downstream signaling events. The indole group may serve to guide the molecule to specific protein binding pockets or influence its membrane permeability. Related N-acetamide indole compounds have been investigated as antimalarials that target the Plasmodium falciparum ATPase PfATP4.[8]

Potential_Mechanism_of_Action Compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Cell Cell Membrane (Passive Diffusion) Compound->Cell Enters Cell Protein Cellular Protein (e.g., Cysteine residue) Cell->Protein Interacts with Adduct Covalent Protein Adduct Protein->Adduct Covalent Modification (Electrophilic Attack) Dysfunction Protein Inactivation/ Misfolding Adduct->Dysfunction Stress Cellular Stress Response Dysfunction->Stress Apoptosis Downstream Signaling (e.g., Apoptosis) Stress->Apoptosis

Caption: Hypothesized mechanism of action for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution in DMSO. This approach minimizes the volume of solvent added to cell cultures and allows for convenient serial dilutions.

Materials and Equipment:

  • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich, D2650)

  • Analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Methodology:

  • Calculate Required Mass: The first step is to determine the mass of the compound needed to achieve the desired concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 250.73 g/mol = 2.5073 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh out approximately 2.51 mg of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide powder and transfer it into a sterile 1.5 mL amber microcentrifuge tube.

    • Expert Insight: It is often more practical to weigh a slightly larger mass (e.g., 5.0 mg) and adjust the solvent volume accordingly to ensure accuracy. For example, dissolve 5.0 mg in 1.994 mL of DMSO to achieve a 10 mM concentration.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound. For 2.51 mg, this would be 1.0 mL.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[6] The solution should become clear and free of any visible particulates.

    • Troubleshooting: If the compound does not fully dissolve, warm the solution briefly to 37°C and vortex again.[5] Sonication for 5-10 minutes in a water bath can also facilitate dissolution.[6]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[5][9]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A properly prepared stock in DMSO should be stable for at least 3-6 months.[5][9] Protect from light.[10]

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Calculate 1. Calculate Mass (e.g., 2.51 mg for 10 mM) Weigh 2. Weigh Compound Calculate->Weigh Add_DMSO 3. Add Sterile DMSO (e.g., 1 mL) Weigh->Add_DMSO Dissolve 4. Vortex / Sonicate (Ensure solution is clear) Add_DMSO->Dissolve Aliquot 5. Aliquot into Single-Use Volumes Dissolve->Aliquot Store 6. Store at -20°C / -80°C (Protect from light) Aliquot->Store

Caption: Workflow for preparing a 10 mM stock solution of the compound.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the master stock into a complete cell culture medium to achieve the final desired experimental concentration.

Key Principles:

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium must be kept to a minimum (ideally ≤ 0.1%) to prevent solvent-induced effects on cell viability and function.[11][12]

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used, but without the compound itself.

  • Precipitation: To avoid precipitation when diluting the DMSO stock into an aqueous medium, it is best practice to add the stock solution to the pre-warmed medium while gently mixing.[12] A step-wise dilution can also be beneficial.[7]

Step-by-Step Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture volume.

    • Formula: V₁M₁ = V₂M₂

      • V₁ = Volume of stock solution

      • M₁ = Concentration of stock solution (10 mM or 10,000 µM)

      • V₂ = Final volume of culture medium

      • M₂ = Desired final concentration

    • Example for preparing 10 mL of a 10 µM working solution: V₁ = (10 mL × 10 µM) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare Working Solution: Pre-warm the required volume of complete cell culture medium (e.g., 10 mL) to 37°C. Using a sterile pipette, add the calculated volume of the stock solution (10 µL) directly to the medium. Immediately and gently mix by swirling or pipetting.

  • Verify Final DMSO Concentration:

    • Calculation: % DMSO = (Volume of DMSO added / Total Volume) × 100

    • In the example: (10 µL / 10,000 µL) × 100 = 0.1%

  • Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store diluted aqueous solutions of the compound, as its stability in media is unknown.[5]

Safety and Handling

  • Handle 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO is a powerful solvent that can penetrate the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for the compound for comprehensive safety information.

References

  • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. Molport. [Link]

  • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. NextSDS. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. [Link]

  • 2-chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide (C13H15ClN2O). PubChemLite. [Link]

  • How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]

  • N-(2-(1H-Indol-3-Yl)Ethyl)Propanamide. PubChem. [Link]

  • N-(2-(1H-Indol-3-yl)ethyl)-2-chloroacetamide. MilliporeSigma. [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. [Link]

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials that Target PfATP4. Medicines for Malaria Venture. [Link]

  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. MDPI. [Link]

  • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. ChemSrc. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • (PDF) N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. ResearchGate. [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

  • How to solubilize highly polar compound having solubility only in DMSO? ResearchGate. [Link]

  • Propanamide, 2-chloro-N,N-diethyl-. PubChem. [Link]

  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. PMC. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]

  • (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. [Link]

  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). INCHEM. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control environments. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic compound containing an indole nucleus, a common scaffold in many biologically active molecules and pharmaceuticals.[4] Accurate quantification of this compound is crucial for various stages of drug development, including synthesis optimization, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for such purposes due to its sensitivity, specificity, and versatility.[5]

This document provides a comprehensive guide for the development and validation of an HPLC-UV method for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, offering a reliable analytical tool for researchers and drug development professionals.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

  • Structure: 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

  • Molecular Formula: C₁₃H₁₅ClN₂O[6][7]

  • Molecular Weight: 250.73 g/mol [7]

  • Predicted XlogP: 2.8[8]

  • UV Absorption: Indole and its derivatives typically exhibit strong UV absorbance in the range of 200-300 nm.[4][9][10][11] The indole chromophore is the primary determinant of the UV spectrum.

The predicted XlogP value of 2.8 suggests moderate lipophilicity, making reversed-phase HPLC an ideal separation mode.[12] In reversed-phase HPLC, a non-polar stationary phase is used with a more polar mobile phase.[13][14] Analytes are retained based on their hydrophobicity; more non-polar compounds are retained longer.[15][16]

HPLC-UV Method Development

The goal of method development is to achieve a reliable and reproducible separation with good peak shape and resolution in a reasonable analysis time.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column is a suitable first choice for moderately non-polar compounds.[14] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.[17]

  • Chemicals and Reagents:

    • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide reference standard (purity >98%)

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (MeOH)

    • Purified water (e.g., Milli-Q or equivalent)

    • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade

Selection of Detection Wavelength

The UV spectrum of a dilute solution of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in the mobile phase was recorded to determine the wavelength of maximum absorbance (λmax). For indole derivatives, this is typically around 220 nm and 280 nm.[4][5][10] A wavelength of 280 nm was chosen for this method to enhance specificity and minimize interference from common solvents and additives.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired separation.[15][16][18]

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers. ACN generally provides better peak shape and lower backpressure.

  • Aqueous Phase: The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds.[16][19] The indole nitrogen is weakly basic. To ensure consistent retention and sharp peaks, a small amount of acid is often added to the mobile phase.[15][20] 0.1% formic acid was chosen as it is a common mobile phase additive that provides a consistent pH and is compatible with mass spectrometry if future method transfer is required.

  • Isocratic vs. Gradient Elution: For a single analyte quantification, an isocratic method (constant mobile phase composition) is preferred for its simplicity and robustness.

Initial scouting runs with varying ratios of ACN and 0.1% formic acid in water were performed. A mobile phase composition of Acetonitrile:Water (0.1% Formic Acid) (55:45, v/v) was found to provide optimal retention, peak shape, and a reasonable run time.

Optimized Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (e.g., 20 µg/mL) six replicate times.

  • Calculate the system suitability parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the reference standard.

  • If available, inject solutions containing potential impurities or a placebo matrix.

  • Stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) can be performed to demonstrate that the analyte peak is free from interference from degradation products.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Procedure:

  • Prepare a series of at least five calibration standards of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide at different concentrations (e.g., 1, 5, 10, 20, 50, and 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Procedure:

  • Prepare samples at three concentration levels (low, medium, and high) across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • For each level, prepare three replicate samples.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%

  • RSD of Recovery: ≤ 2.0%

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

4.5.1. Repeatability (Intra-day Precision)

Procedure:

  • Prepare six replicate samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the RSD of the results.

Acceptance Criteria:

  • RSD: ≤ 2.0%

4.5.2. Intermediate Precision (Inter-day Precision)

Procedure:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • RSD: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Procedure:

  • Introduce small variations to the optimized method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact of the changes on system suitability parameters and the final result.

Acceptance Criteria:

  • System suitability parameters should still meet the acceptance criteria.

  • The results should not be significantly affected by the variations.

Data Presentation and Results

The results of the method validation should be presented in a clear and concise manner, typically in tabular format.

Summary of Validation Results
Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interfering peaks at the analyte's retention time
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness PassedSystem suitability criteria met under all conditions

Experimental Workflow and Diagrams

Method Development and Validation Workflow

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Analyte Characterization (Physicochemical Properties) B Initial Method Scouting (Column, Mobile Phase, Wavelength) A->B Informs C Method Optimization (Peak Shape, Resolution, Run Time) B->C Refine D Finalized HPLC Method C->D Establish E System Suitability D->E Proceed to Validation F Specificity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validated Method K->L

Caption: Workflow for HPLC-UV method development and validation.

Logical Relationship of Validation Parameters

Validation_Parameters center Validated Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision range_node Range center->range_node lod_loq LOD & LOQ center->lod_loq robustness Robustness center->robustness linearity->accuracy linearity->precision linearity->range_node

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This application note presents a detailed, validated HPLC-UV method for the quantification of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. The method is simple, rapid, and demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is suitable for routine use in quality control and research laboratories for the analysis of this compound.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Available at: [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Spectrophotometric study of the protonation processes of some indole derivatives in sulfuric acid. ResearchGate. Available at: [Link]

  • UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. ResearchGate. Available at: [Link]

  • Picking the Perfect HPLC Column. Biocompare. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • HPLC Column Selection Guide. Restek. Available at: [Link]

  • UV Vis Spectra of Indole Analogues. Research Data Australia. Available at: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. Available at: [Link]

  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. CROATICA CHEMICA ACTA. Available at: [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. NextSDS. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]

  • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. Molport. Available at: [Link]

  • 2-chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide (C13H15ClN2O). PubChemLite. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Available at: [Link]

  • N-(2-(1H-Indol-3-Yl)Ethyl)Propanamide. PubChem. Available at: [Link]

  • Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. MDPI. Available at: [Link]

  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Seventh Sense Research Group. Available at: [Link]

  • High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. DTIC. Available at: [Link]

  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Isolation and Extraction of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a derivative of tryptamine, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] The synthesis of such N-acylated tryptamines often results in complex reaction mixtures requiring robust purification strategies to isolate the target compound with high purity.[1][2] The presence of multiple functional groups—an indole ring, an amide linkage, and a reactive α-chloro substituent—presents unique challenges and opportunities for designing effective isolation and extraction protocols.

This guide provides a comprehensive overview of the principles and detailed protocols for the isolation and purification of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide from a crude synthetic reaction mixture. The methodologies described herein are grounded in fundamental principles of organic chemistry and are designed to be adaptable for researchers in academic and industrial settings.

Molecular Structure and Physicochemical Considerations:

  • Indole Ring: The indole nucleus is largely non-polar but possesses a weakly acidic N-H proton.

  • Amide Linkage: The amide group is polar and neutral under typical chromatographic conditions.[3] It is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[4]

  • α-Chloro Group: This functional group introduces a reactive site. While α-chloro amides exhibit greater stability compared to other α-halo carbonyl compounds, care must be taken to avoid conditions that could lead to nucleophilic substitution or elimination, such as exposure to strong bases or nucleophiles.[5][6]

  • Overall Polarity: The combination of the non-polar indole and the polar amide group gives the molecule an intermediate polarity, making it soluble in a range of organic solvents like ethyl acetate and dichloromethane.

Due to the amide functionality, the molecule is considered a neutral organic compound.[7][8][9] This dictates that purification strategies will rely on partitioning between immiscible solvents and chromatography, rather than acid-base extractions that are effective for free amines or carboxylic acids.[7][10][11]

Part 1: Post-Synthesis Workup & Liquid-Liquid Extraction (LLE)

The initial step following synthesis is a liquid-liquid extraction to partition the target compound into an organic phase, while removing inorganic salts, water-soluble reagents, and highly polar byproducts.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethyl acetate (EtOAc) is an excellent first choice for extraction. Its moderate polarity effectively solubilizes the target compound, while being immiscible with water. Dichloromethane (DCM) is an alternative, but EtOAc is often preferred for its lower toxicity and environmental impact.

  • Aqueous Washes:

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: A mild basic wash is crucial for neutralizing any residual acid catalysts (e.g., HCl from an acyl chloride precursor) or acidic byproducts. A weak base like bicarbonate is chosen to prevent hydrolysis of the amide bond or reaction with the α-chloro group.[6]

    • Brine (Saturated NaCl Solution): Washing with brine serves two purposes. It helps to break up any emulsions that may have formed and decreases the solubility of the organic product in the aqueous layer, thereby increasing the recovery in the organic phase.[8][9]

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is used to remove residual water from the organic extract before solvent evaporation. This is critical to prevent water from interfering with subsequent chromatographic steps or co-precipitating with the product.

Workflow for Liquid-Liquid Extraction

LLE_Workflow crude Crude Reaction Mixture add_solvent Add Ethyl Acetate & Water crude->add_solvent sep_funnel Transfer to Separatory Funnel Shake & Vent add_solvent->sep_funnel separate_layers Separate Organic and Aqueous Layers sep_funnel->separate_layers organic_layer Organic Layer (EtOAc) (Contains Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Discard) separate_layers->aqueous_layer wash_bicarb Wash with sat. NaHCO₃ organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry with Na₂SO₄ wash_brine->dry_organic filter_evap Filter and Evaporate Solvent dry_organic->filter_evap crude_product Crude Solid/Oil for Chromatography filter_evap->crude_product

Caption: General workflow for the liquid-liquid extraction of the target compound.

Detailed LLE Protocol
  • Quenching: Quench the reaction mixture by adding deionized water (H₂O) and ethyl acetate (EtOAc).[1][2] A typical ratio is 1:1:1 of reaction volume:water:EtOAc.

  • Extraction: Transfer the mixture to a separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer and set it aside.

  • Re-extraction: To maximize yield, re-extract the aqueous layer with a fresh portion of EtOAc (e.g., 2 x 50 mL for a 200 mL aqueous layer).[7] Combine all organic extracts.

  • Bicarbonate Wash: Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Brine Wash: Follow with a wash using saturated sodium chloride (brine) solution.[8][9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.

Part 2: Chromatographic Purification

For achieving high purity, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard stationary phase for compounds of intermediate polarity. Its surface is rich in acidic silanol (Si-OH) groups, which interact with polar functional groups like the amide in our target molecule.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The purification starts with a low polarity mixture to allow less polar impurities to elute first. The polarity is then gradually increased (a "gradient") by increasing the proportion of ethyl acetate. This allows the target compound to begin moving down the column at a controlled rate, separating it from more polar impurities which remain adsorbed at the top of the column.

  • Monitoring: Thin-Layer Chromatography (TLC) is indispensable for developing the column chromatography method. It allows for rapid testing of different solvent systems to find one that gives good separation (target R_f value of ~0.3) and for monitoring the fractions collected from the column.[12]

Workflow for Chromatographic Purification

Chromatography_Workflow crude_prod Crude Product from LLE tlc Develop TLC Method (e.g., Hexane:EtOAc) crude_prod->tlc column_prep Prepare Silica Gel Column tlc->column_prep load_sample Load Sample onto Column column_prep->load_sample elute Elute with Gradient Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for purification by flash column chromatography.

Detailed Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in EtOAc and spot it on a silica gel TLC plate. Develop the plate in various ratios of Hexane:EtOAc (e.g., 4:1, 3:1, 2:1, 1:1). Visualize under UV light. The ideal solvent system will show the product spot with an R_f of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the percentage of ethyl acetate according to a pre-determined gradient.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.

  • Isolation: Once all the product has eluted, combine the fractions that contain the pure compound (as determined by TLC).

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.[13]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a wide polarity range to effectively separate the target from both less polar and more polar impurities.
Gradient Profile Start: 10% EtOAc -> End: 50% EtOAcThis gradual increase in polarity ensures a controlled elution and optimal separation.
Detection UV light (254 nm) / TLC StainsThe indole ring is UV-active. Stains like potassium permanganate can also be used.

Part 3: Final Purification and Characterization

Recrystallization

If the purified product is a solid, recrystallization can be performed as a final step to achieve very high purity and obtain a crystalline product.[14][15][16]

Principles of Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[15][17] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[16][17][18]

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the purified solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture). A good solvent will dissolve the compound when hot but not when cold.[15][18]

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of near-boiling solvent required to fully dissolve it.[14][17]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[17][18]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14][18]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[15] Dry the crystals under vacuum to remove all traces of solvent.

Characterization

The identity and purity of the final product must be confirmed using analytical techniques.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the absence of impurities.[20]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. An amide-specific or a standard reverse-phase column can be used.[21][22] A pure sample should show a single, sharp peak.

References

  • Department of Chemistry, University of California, Davis. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Preeti, P. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. AZoM. Retrieved from [Link]

  • Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques. Open Access Journals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Paul, T. D., & D'Iorio, A. (1979). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Canadian journal of biochemistry, 57(10), 1065–1072. Retrieved from [Link]

  • GL Sciences. (n.d.). Amide Column. Retrieved from [Link]

  • Elements Magazine. (n.d.). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Kano, T., et al. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(22), 7541-7544. Retrieved from [Link]

  • Department of Chemistry, Kasetsart University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • Hawes, E. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Hawes Chromatography. Retrieved from [Link]

  • Center for Applied Isotope Studies, University of Georgia. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Allarà, M., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Allarà, M., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PMC. Retrieved from [Link]

  • Thilmany, P., & Gagosz, F. (2018). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. Angewandte Chemie International Edition, 57(29), 9035-9039. Retrieved from [Link]

  • Joly, R., & Bucourt, R. (1960). Process of purifying tryptamine compounds and products obtained thereby. U.S. Patent No. 2,943,093. Washington, DC: U.S. Patent and Trademark Office.
  • PubChemLite. (n.d.). 2-chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide (C13H15ClN2O). Retrieved from [Link]

  • Biegasiewicz, K. F., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis, 13(23), 15335-15345. Retrieved from [Link]

  • Tsoleridis, C. A., et al. (2012). a-Anilinoketones, Esters and Amides: A Chemical Study. Pharmaceuticals, 5(6), 590-609. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. Retrieved from [Link]

  • Bartoli, G., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6216-6224. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • MolPort. (n.d.). 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor aqueous solubility of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS 928713-06-8). This guide is designed for researchers, scientists, and drug development professionals to address the most common challenge encountered with this compound: its poor aqueous solubility. Here, we provide in-depth, field-tested solutions and the scientific rationale behind them to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide?

This compound is a synthetic molecule featuring an indole moiety linked to a chloro-propanamide side chain. Its key identifiers and predicted properties are summarized below.

PropertyValueSource
CAS Number 928713-06-8[1][2]
Molecular Formula C₁₃H₁₅ClN₂O[1][2]
Molecular Weight 250.73 g/mol [2]
Predicted XlogP 2.8[3]

The predicted XlogP value of 2.8 suggests that the molecule is significantly lipophilic, which is the primary driver of its poor solubility in aqueous media.[3]

Q2: Why is this compound poorly soluble in water?

The molecular structure contains a large, non-polar indole ring system and a relatively hydrophobic propanamide tail. These features dominate the molecule's character, making it energetically unfavorable to dissolve in a highly polar, hydrogen-bonded solvent like water. To dissolve, the compound would need to break the strong hydrogen bonds between water molecules, and the energy gained by solvating the non-polar parts of the molecule is insufficient to overcome this energy cost.

Q3: I'm seeing precipitation when I add my DMSO stock solution to my aqueous buffer/media. What's happening?

This is a classic sign of a compound "crashing out" of solution. While the compound may be soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO), its solubility limit in the final aqueous system is much lower. When the DMSO stock is diluted into the buffer, the overall solvent polarity increases dramatically, causing the compound to exceed its solubility threshold and precipitate. This can lead to inconsistent and unreliable results in downstream assays.[4][5]

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

This section provides a logical workflow for addressing solubility issues, from simple benchtop techniques to more advanced formulation strategies.

TroubleshootingWorkflow start Poor Aqueous Solubility Observed stock_prep Step 1: Prepare a Concentrated Stock in an Organic Co-Solvent start->stock_prep co_solvent_test Step 2: Screen Alternative Co-solvents (Ethanol, PEG 400) stock_prep->co_solvent_test Precipitation still occurs upon dilution? ph_adjust Step 3: Attempt pH Adjustment (Limited Efficacy Expected) co_solvent_test->ph_adjust Still problematic? advanced Step 4: Employ Advanced Formulation Strategies ph_adjust->advanced Inadequate improvement? cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin Option A surfactants Surfactant Micelles advanced->surfactants Option B

Caption: A logical workflow for troubleshooting poor aqueous solubility.

Q4: How should I prepare a stock solution? What is the best initial approach?

The most direct method is to use a water-miscible organic co-solvent.[6][7] This technique works by reducing the overall polarity of the solvent system, making it more hospitable to lipophilic molecules.[8][9]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide powder

    • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

    • Sterile microcentrifuge tube or vial

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 2.51 mg of the compound and place it into a sterile vial.

    • Add 1.0 mL of high-purity DMSO to the vial. This will yield a final concentration of 10 mM.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Visually inspect for any remaining solid particles. If present, place the vial in a bath sonicator for 10-15 minutes to facilitate complete dissolution.[6]

    • Once the solution is clear, it can be stored, typically at -20°C or -80°C, protected from light and moisture.

  • Causality & Trustworthiness: Using a strong organic solvent like DMSO ensures the compound is fully dissolved at a high concentration. This validated stock solution is the necessary starting point for accurate serial dilutions. When adding to aqueous media for experiments, ensure the final DMSO concentration does not exceed a level toxic to your system (typically <0.5% for cell-based assays).[4]

Q5: My compound still precipitates from DMSO upon dilution. What other co-solvents can I try?

If DMSO is not providing sufficient solubility upon dilution or is incompatible with your experimental system, other pharmaceutically accepted co-solvents can be screened.[7][]

Co-SolventPrinciple of ActionTypical Concentration in AssaysKey Considerations
DMSO Polar aprotic solvent; disrupts water H-bonds.< 0.5%High solubilizing power; can be cytotoxic.[5][11]
Ethanol Polar protic solvent; miscible with water.< 1%Biocompatible at low concentrations; may be less effective for highly lipophilic compounds.[]
Polyethylene Glycol 400 (PEG 400) Reduces solvent polarity; can form H-bonds.[12]1-10%Low toxicity; higher viscosity. Often used in formulation development.[8]
N,N-Dimethylformamide (DMF) Polar aprotic solvent.< 0.5%Similar to DMSO but can be more toxic. Use with caution.

Screening Approach: Prepare a 10 mM stock in each candidate co-solvent and perform a serial dilution into your final aqueous buffer. Observe for precipitation (turbidity) using visual inspection or by measuring absorbance at a high wavelength (e.g., 600 nm) where the compound itself does not absorb.[5]

Q6: Can I use pH adjustment to improve the solubility of this specific compound?

For ionizable drugs, altering the pH of the solution to favor the charged (and thus more polar) species is a powerful technique to enhance solubility.[][13][14] However, 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide lacks strongly acidic or basic functional groups. The indole nitrogen is extremely weakly basic (pKa of its conjugate acid is around -2) and also very weakly acidic (pKa ~17). The amide group is neutral. Therefore, significant solubility enhancement via pH adjustment within a biocompatible range (pH 4-8) is unlikely to be effective for this molecule.

Q7: What advanced formulation strategies can I use for in vitro or in vivo studies if co-solvents are insufficient?

For challenging compounds, creating a more sophisticated drug delivery system is often necessary. Complexation with cyclodextrins is a widely used and highly effective method.[15][16]

Principle of Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[15][17] Their interior cavity is hydrophobic, while the exterior is hydrophilic. The lipophilic drug molecule (the "guest") can partition into the hydrophobic cavity, forming a non-covalent "inclusion complex."[18][19] This complex has a hydrophilic exterior, which dramatically improves its apparent aqueous solubility.[16][18]

CyclodextrinMechanism drug Lipophilic Drug (Poorly Soluble) water1 Water cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Inclusion Complex (Water Soluble) cd->complex encapsulates water2 Water complex->water2 dissolves in

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Protocol 2: Preparation of a 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide / HP-β-CD Complex

  • Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[19]

  • Materials:

    • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer

  • Procedure:

    • Prepare the HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 20 g of HP-β-CD in water and bring the final volume to 100 mL.

    • Add the Compound: While stirring the HP-β-CD solution vigorously, add an excess amount of the powdered compound.

    • Equilibrate: Seal the container and allow the suspension to stir at room temperature for 24-72 hours, protected from light. This extended time allows the system to reach equilibrium as the compound partitions into the cyclodextrin cavities.

    • Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining, undissolved solid.

    • Determine Concentration: The concentration of the solubilized compound in the clear filtrate must be accurately determined using a validated analytical method, such as HPLC-UV.

  • Self-Validation: The final concentration measurement is a critical validation step. It confirms the exact amount of drug that has been successfully solubilized by the complexation method, ensuring you are using a known concentration in your experiments.

References

  • EMA. (2017, October 9). Cyclodextrins used as excipients. European Medicines Agency. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Brewster, M. E., & Loftsson, T. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Journal of Pharmaceutical Sciences, 105(2), 445-456. [Link]

  • Jain, A., & Banga, A. K. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. AAPS PharmSciTech, 25(1), 23. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • NextSDS. 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide — Chemical Substance Information. [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11. [Link]

  • Maheshwari, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Applied Pharmaceutical Science, 1(2), 45-50. [Link]

  • Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-132. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water. [Link]

  • Al-Bayati, M. A. A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6333. [Link]

  • Health Sci. (2026, February 7). PH correction: Significance and symbolism. [Link]

  • SlideShare. solubility enhancement -by pH change & complexation. [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • Creative Bioarray. Troubleshooting Common Issues in Drug Toxicity Testing. [Link]

  • MolPort. 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • PubChemLite. 2-chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide (C13H15ClN2O). [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity. The following information is based on established chemical principles and field-proven insights to address common challenges encountered during this specific amide coupling reaction.

I. Reaction Overview and Key Challenges

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide involves the acylation of tryptamine with 2-chloropropionyl chloride. This reaction, while seemingly straightforward, is often subject to issues such as low yield, formation of impurities, and difficulties in purification. The primary challenges stem from the reactivity of the starting materials and the potential for side reactions under various conditions.

The reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated with an acid chloride.[1][2][3] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Low to No Product Formation

Question: My reaction shows very low conversion to the desired product, with a significant amount of unreacted tryptamine remaining. What are the likely causes and how can I improve the yield?

Answer: Low or no product formation is a frequent issue and can be attributed to several factors, primarily related to the reaction conditions and reagent quality.

  • Inadequate Base: The most common culprit is the absence or insufficiency of a base. The reaction generates one equivalent of HCl, which will react with the nucleophilic tryptamine to form the unreactive ammonium salt.[5]

    • Solution: Employ at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to scavenge the HCl produced.[5] A slight excess (1.1-1.2 equivalents) of the base is often recommended to ensure the reaction medium remains basic. If your tryptamine starting material is a hydrochloride salt, an additional equivalent of base is required to neutralize it.[6]

  • Reagent Quality: The purity and stability of your starting materials are critical.

    • 2-Chloropropionyl Chloride: This reagent is highly reactive and moisture-sensitive.[7] Exposure to atmospheric moisture will hydrolyze it to 2-chloropropionic acid, which will not participate in the acylation reaction under these conditions.

      • Solution: Use freshly opened or properly stored 2-chloropropionyl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

    • Tryptamine: Impurities in the tryptamine can interfere with the reaction.

      • Solution: Ensure the purity of your tryptamine using techniques like NMR or melting point analysis. If necessary, purify the starting material before use.

  • Reaction Temperature: While the reaction is typically fast, temperature can play a role.

    • Solution: The initial addition of the highly reactive 2-chloropropionyl chloride should be performed at a low temperature (0 °C) to control the exothermic nature of the reaction and minimize side reactions.[8] After the addition is complete, allowing the reaction to warm to room temperature is generally sufficient for completion.

Issue 2: Formation of Significant Impurities

Question: I am observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the potential side reactions, and how can I minimize them?

Answer: The formation of impurities is often due to side reactions involving the starting materials or the product itself.

  • Di-acylation of Tryptamine: Although less common for the primary amine, over-acylation on the indole nitrogen is a possibility under certain conditions.

    • Solution: Use a controlled stoichiometry of 2-chloropropionyl chloride (typically 1.0 to 1.1 equivalents). Slow, dropwise addition of the acyl chloride to the tryptamine solution at low temperature helps to prevent localized high concentrations of the acylating agent.

  • Reaction with Solvent: If using a nucleophilic solvent, it may compete with the tryptamine for the acyl chloride.

    • Solution: Employ non-nucleophilic, anhydrous solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[9]

  • Degradation of Starting Materials or Product: Tryptamine and its derivatives can be sensitive to strongly acidic or basic conditions and prolonged reaction times at elevated temperatures.[10]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.[11]

Issue 3: Difficult Product Purification

Question: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by column chromatography or recrystallization. What are some effective purification strategies?

Answer: Purification challenges often arise from the presence of polar byproducts or unreacted starting materials with similar polarity to the product.

  • Aqueous Work-up: A proper aqueous work-up is the first and most critical step in simplifying purification.

    • Solution: After the reaction is complete, quench the reaction mixture with water or a mild aqueous base like saturated sodium bicarbonate solution.[9] This will neutralize any remaining acid and help to remove the ammonium salt byproduct. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.[9]

  • Column Chromatography:

    • Solution: If column chromatography is necessary, a gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your product.[9] The choice of solvent system will depend on the polarity of your product and impurities, which can be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until turbidity is observed. Allowing the solution to cool slowly should induce crystallization of the pure product. Suitable solvent systems might include ethyl acetate/hexanes or dichloromethane/hexanes.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

A1: A good starting point is to use a slight excess of the amine (tryptamine) relative to the acid chloride (2-chloropropionyl chloride). A molar ratio of 1.0 equivalent of 2-chloropropionyl chloride to 1.1-1.2 equivalents of tryptamine is often used. This ensures the complete consumption of the more reactive and moisture-sensitive acyl chloride. At least 1.2 equivalents of a base like triethylamine should be used.[8]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[11] Use a suitable eluent system (e.g., 1:1 hexanes/ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (typically the 2-chloropropionyl chloride, which can be visualized indirectly by the consumption of tryptamine) indicates the reaction's completion. LC-MS can also be used for more quantitative monitoring.[11]

Q3: What are some alternative methods for this amide coupling?

A3: While the use of an acid chloride is a common and effective method, other amide coupling reagents can be employed, especially if the starting materials are sensitive to the conditions of the Schotten-Baumann reaction. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for amide bond formation under milder conditions.[11][12] However, these methods require the corresponding carboxylic acid (2-chloropropionic acid) instead of the acid chloride.

Q4: Can I use an aqueous base like sodium hydroxide?

A4: Yes, the classic Schotten-Baumann reaction often utilizes an aqueous base like sodium hydroxide in a biphasic system (e.g., dichloromethane and water).[2][13] The base in the aqueous phase neutralizes the HCl generated, while the reactants and product remain in the organic phase.[2] This can be a very effective method.

IV. Experimental Protocols and Data

Optimized Protocol for the Synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

2. Addition of Base and Acyl Chloride:

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add a solution of 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[8]

3. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, and then let it warm to room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexanes/ethyl acetate eluent) until the starting tryptamine is consumed (typically 1-3 hours).

4. Work-up:

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and saturated brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.[14]

Reagent Equivalents Purpose
Tryptamine1.0Amine nucleophile
2-Chloropropionyl chloride1.05Acylating agent
Triethylamine1.2Base to neutralize HCl
Anhydrous Dichloromethane-Anhydrous, non-nucleophilic solvent

Table 1: Recommended Reagent Stoichiometry.

V. Visualizing the Process

Reaction Mechanism

Reaction_Mechanism Tryptamine Tryptamine Tetrahedral Tetrahedral Intermediate Tryptamine->Tetrahedral Nucleophilic Attack AcylChloride 2-Chloropropionyl Chloride AcylChloride->Tetrahedral Product 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Tetrahedral->Product Collapse & Cl⁻ Elimination Product->Product HCl HCl Salt TEA·HCl HCl->Salt Base Base (e.g., TEA) Base->Salt

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurity Formation CheckBase Is sufficient base present? Start->CheckBase CheckReagents Are reagents pure and anhydrous? CheckBase->CheckReagents Yes AddBase Add/Increase Base CheckBase->AddBase No CheckTemp Was temperature controlled? CheckReagents->CheckTemp Yes PurifyReagents Use fresh/purified reagents CheckReagents->PurifyReagents No CheckWorkup Was the work-up procedure adequate? CheckTemp->CheckWorkup Yes ControlTemp Maintain 0°C during addition CheckTemp->ControlTemp No OptimizeChroma Optimize chromatography conditions CheckWorkup->OptimizeChroma Yes ImproveWorkup Perform aqueous washes CheckWorkup->ImproveWorkup No Recrystallize Attempt recrystallization OptimizeChroma->Recrystallize Success Pure Product Recrystallize->Success AddBase->Start PurifyReagents->Start ControlTemp->Start ImproveWorkup->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Wikipedia. (2023, November 25). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Frontiers in Chemistry. (2024, October 9). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • ACS Publications. (2012, June 22). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide. Retrieved from [Link]

  • PMC. (2025, July 23). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tryptamine-impurities. Retrieved from [Link]

  • PMC. (n.d.). Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis. Retrieved from [Link]

  • ACS Publications. (2025, October 15). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]

  • PMC. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

  • PMC. (2024, September 25). AANAT Kinetics of CoASH-Targeted Electrophiles of Tryptamine and Related Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. Retrieved from [Link]

  • DiVA. (n.d.). Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the solvent for the synthesis of compounds a, c, d. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Retrieved from [Link]

  • PMC. (2024, March 9). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy.... Retrieved from [Link]

  • MDPI. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Retrieved from [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Retrieved from

  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Pyraclonil (Agricultural Products). Retrieved from [Link]

  • DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). AlCl3-Catalysed trans N-acylation of Acetanilides with α-Chloropropionyl Chloride. Retrieved from [Link]

  • MolPort. (n.d.). 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. Retrieved from [Link]

  • ACS Publications. (2020, December 14). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride. Retrieved from

  • MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Ethionamide / Official Monographs for Part I. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide . This compound is a bifunctional molecule featuring an electron-rich tryptamine (indole) backbone and an electrophilic alpha-chloropropanamide moiety. While this dual nature makes it a highly valuable tool for targeted covalent inhibition and biological assays, it also introduces complex degradation liabilities during long-term storage.

This guide is designed for researchers, analytical chemists, and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind storage protocols, and implement self-validating workflows.

Part 1: Molecular Vulnerabilities & Degradation Pathways

To prevent degradation, one must first understand the structural liabilities of the molecule. The degradation of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is not a singular process but a combination of two distinct chemical pathways driven by its functional groups:

  • The Indole Ring (Oxidation & Photodegradation): The indole moiety is highly susceptible to electrophilic attack by ambient oxygen and reactive oxygen species (ROS), a process catalyzed by UV light. This leads to the formation of oxindoles and isatins [1].

  • The 2-Chloropropanamide Group (Hydrolysis & Nucleophilic Attack): As an alpha-haloacetamide derivative, this moiety acts as an alkylating agent. It is highly electrophilic and prone to hydrolysis in aqueous environments, particularly at high pH, leading to the loss of the chloride leaving group or cleavage of the amide bond [2, 3].

MolecularDegradation Target 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (Intact Molecule) Indole Indole Moiety (Electron-Rich) Target->Indole Structural Component Chloroamide 2-Chloropropanamide Moiety (Electrophilic) Target->Chloroamide Structural Component Oxidation Oxidation & Photodegradation (Forms Oxindoles/Isatins) Indole->Oxidation O2, UV Light Hydrolysis Hydrolysis & Nucleophilic Attack (Loss of Chloride/Amide Cleavage) Chloroamide->Hydrolysis H2O, High pH, Nucleophiles

Figure 1: Dual-threat degradation pathways of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Part 2: Troubleshooting Guide & FAQs

Q1: My solid compound was originally off-white, but after three months of storage, it has turned pink/brown. Is it still usable? Cause: Oxidative photodegradation of the indole ring. Causality: Exposure to ambient light and atmospheric oxygen catalyzes radical formation on the pyrrole ring of the indole, leading to polymerized oxidation products (such as isatins or indigo-like derivatives) [1]. Even trace amounts of these highly conjugated impurities can cause a dramatic color shift. Solution: Do not use the visibly degraded compound for sensitive biological assays, as the oxidation products may exhibit off-target toxicity. Purify via flash chromatography. To prevent this, always store the solid under an inert atmosphere (Argon or Nitrogen) in opaque or amber glass containers.

Q2: I prepared a 10 mM stock solution in methanol, but LC-MS analysis shows a loss of the intact mass (M+H) over time. What happened? Cause: Nucleophilic substitution by the solvent. Causality: Methanol is a protic, nucleophilic solvent. Over time, the hydroxyl oxygen of methanol attacks the electrophilic alpha-carbon of the 2-chloropropanamide group, displacing the chloride ion and forming a methoxy-propanamide adduct. This completely destroys the compound's ability to act as a covalent alkylating agent [3]. Solution: Never store alpha-haloacetamides in protic solvents (e.g., methanol, ethanol, or water). Use rigorously anhydrous, aprotic solvents such as LC-MS grade anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Q3: When diluting my DMSO stock into aqueous biological buffers for an assay, how quickly must I use the solution? Cause: Aqueous hydrolysis. Causality: Haloacetamides undergo base-catalyzed hydrolysis in aqueous environments [2]. If your biological buffer is slightly basic (pH > 7.5), the hydroxide ions will rapidly hydrolyze the chloride group. Solution: Prepare aqueous dilutions immediately before use (within 15–30 minutes). If prolonged aqueous exposure is required for your assay, ensure the pH is strictly controlled between 6.5 and 7.0, and keep the solution on ice until application.

Part 3: Quantitative Stability Data

The following table summarizes the stability kinetics of the compound's functional moieties under various environmental stressors, extrapolated from degradation studies on indole and haloacetamide derivatives [1, 2].

Environmental StressorTarget MoietyPrimary Degradation ProductEstimated Half-Life ImpactMitigation Strategy
Aqueous Buffer (pH 8.5) 2-ChloropropanamideHydroxy-propanamide< 4 HoursKeep pH ≤ 7.0; use immediately.
Aqueous Buffer (pH 4.0) Indole / AmideCleaved Tryptamine~ 24 HoursAvoid extreme acidic conditions.
Protic Solvent (MeOH) 2-ChloropropanamideMethoxy-propanamide~ 3-5 DaysUse anhydrous DMSO/DMF only.
UV Light (Ambient) Indole RingOxindoles / Isatins~ 1-2 Weeks (Solid)Store in amber vials.
Atmospheric Oxygen Indole RingOxidized Dimers~ 1 Month (Solid)Purge headspace with Argon.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every storage protocol must be treated as a self-validating system. The following methodologies include built-in Quality Control (QC) checkpoints.

Protocol 1: Preparation and Long-Term Storage of Anhydrous Stock Solutions

Objective: Create a stable 10 mM stock solution resistant to hydrolysis and oxidation for up to 12 months at -80°C.

Step-by-Step Methodology:

  • Preparation: Equilibrate the lyophilized solid vial to room temperature inside a desiccator to prevent ambient moisture condensation on the cold glass.

  • Solvent Addition: In a chemical fume hood under subdued lighting, dissolve the solid in LC-MS grade anhydrous DMSO (water content ≤ 0.005%) to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Aliquoting: Immediately divide the bulk solution into 20 µL single-use aliquots using amber glass HPLC vials with PTFE-lined septa. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce atmospheric moisture and oxygen into the stock.

  • Inert Purging: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before immediately capping. Causality: Argon is heavier than air and effectively displaces oxygen, preventing indole oxidation.

  • Storage: Transfer the vials to a sealed secondary container containing indicating silica gel desiccant and store at -80°C.

  • Validation (QC Check): Before beginning a critical assay campaign, thaw one aliquot and analyze it via LC-MS. The intact mass should account for >98% of the Total Ion Chromatogram (TIC), with no peaks corresponding to the hydroxy-adduct (M - Cl + OH).

StorageWorkflow Solid Lyophilized Solid (Equilibrate to RT) Solvent Dissolve in Anhydrous DMSO Solid->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Gas Purge Headspace with Argon Gas Aliquot->Gas Freeze Store at -80°C (Desiccated) Gas->Freeze

Figure 2: Optimized workflow for the preparation and long-term storage of anhydrous stock solutions.

Protocol 2: Forced Degradation Assay (Method Validation)

Objective: Generate known degradation products to validate that your LC-MS or HPLC method can successfully resolve the intact 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide from its breakdown products.

Step-by-Step Methodology:

  • Base Hydrolysis (Chloroamide targeting): Add 10 µL of the 10 mM DMSO stock to 90 µL of 0.1 M NaOH. Incubate at 37°C for 4 hours. Neutralize with 10 µL of 1.0 M HCl.

  • Oxidative Stress (Indole targeting): Add 10 µL of the 10 mM DMSO stock to 90 µL of 3% H₂O₂ in water. Incubate at room temperature under direct ambient light for 24 hours.

  • Analysis: Inject both stressed samples alongside a freshly prepared control into the LC-MS.

  • Validation: Ensure baseline chromatographic resolution between the intact parent peak and the newly formed hydrophilic degradation peaks (hydroxy-adducts and oxindoles). If the peaks co-elute, adjust your mobile phase gradient (e.g., flatten the gradient between 30-50% Acetonitrile) before analyzing real storage samples.

References

  • Ma, Q., Zhang, X., & Qu, Y. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.[Link]

  • Liew, D., Linge, K. L., Joll, C. A., Heitz, A., & Charrois, J. W. A. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water. Journal of Chromatography A.[Link]

  • Yamane, D., Tetsukawa, R., Zenmyo, N., Tabata, K., Yoshida, Y., Matsunaga, N., Shindo, N., & Ojida, A. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of Medicinal Chemistry.[Link]

Technical Support Center: Resolving Co-elution in HPLC Analysis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the HPLC analysis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This guide is structured to provide in-depth, actionable solutions to common co-elution challenges, drawing upon fundamental chromatographic principles and extensive field experience. We aim to empower you, our fellow researchers and drug development professionals, with the expertise to diagnose and resolve complex separation issues efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing poor resolution between my main peak (2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide) and an unknown impurity. What is the most common cause and my first troubleshooting step?

Answer:

The most frequent cause of co-elution in reversed-phase HPLC is a suboptimal mobile phase composition, specifically the organic modifier concentration and pH. Your first and most impactful troubleshooting step should be to systematically adjust the mobile phase.

Expertise & Causality: 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, containing an indole ring and an amide group, possesses a moderate polarity. Its retention is highly sensitive to the organic/aqueous ratio of the mobile phase. A slight change can significantly alter the partitioning behavior of the analyte and its closely related impurities between the stationary and mobile phases.

Troubleshooting Protocol: Mobile Phase Optimization

  • Initial Assessment: Begin with your current method. If you are using an isocratic elution, note the retention time of the merged peaks.

  • Adjusting Organic Modifier Strength:

    • Objective: To increase the differential migration of co-eluting species.

    • Procedure: Decrease the percentage of your organic solvent (e.g., acetonitrile or methanol) in 2% increments. This will increase the retention time of all components, but often non-linearly, which can lead to separation.

    • Example: If your current mobile phase is 60:40 Acetonitrile:Water, try 58:42, 56:44, and so on.

  • Switching Organic Modifier:

    • Objective: To alter the selectivity of the separation.

    • Causality: Acetonitrile and methanol interact differently with analytes and the stationary phase due to differences in viscosity, polarity, and hydrogen bonding capabilities. Switching from one to the other can change the elution order and resolve co-eluting peaks.

    • Procedure: If you are using acetonitrile, prepare a mobile phase with an equivalent elution strength using methanol. A common starting point is to use a 10% higher concentration of methanol than acetonitrile.

  • Mobile Phase pH Adjustment:

    • Objective: To control the ionization state of the analyte and any ionizable impurities.

    • Causality: The indole nitrogen in your compound has a pKa. While the amide is generally neutral, any acidic or basic impurities will have their retention significantly affected by pH. By adjusting the mobile phase pH to be at least 2 units away from the pKa of the compounds, you ensure they are in a single ionic form (either fully protonated or deprotonated), leading to sharper peaks and more predictable retention.

    • Procedure: Introduce a buffer (e.g., phosphate or acetate) at a low concentration (10-20 mM). Adjust the pH of the aqueous portion of your mobile phase. For indole-containing compounds, exploring a pH range of 3.0 to 7.0 is a good starting point.

Data Summary: Mobile Phase Adjustment Strategy

ParameterInitial Condition (Example)Step 1: Reduce OrganicStep 2: Change OrganicStep 3: Adjust pH
Mobile Phase A WaterWaterWater10 mM Phosphate Buffer
Mobile Phase B AcetonitrileAcetonitrileMethanolAcetonitrile
Composition 40:60 (A:B)42:58, 44:56 (A:B)50:50 (A:B)40:60 (A:B), pH 3.5
Expected Outcome Co-elutionIncreased retention, potential separationAltered selectivity, change in elution orderImproved peak shape, potential resolution
Question 2: I've tried adjusting my mobile phase, but a persistent impurity still co-elutes. What is my next logical step?

Answer:

If mobile phase optimization is insufficient, the next critical parameter to evaluate is your stationary phase chemistry. Not all C18 columns are created equal, and a change in column chemistry can provide the necessary selectivity to resolve your peaks.

Expertise & Causality: Standard C18 columns are excellent for general-purpose reversed-phase chromatography. However, closely related compounds, such as isomers or degradation products of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, may have very similar hydrophobic interactions. Switching to a stationary phase with a different bonding chemistry or surface modification introduces alternative separation mechanisms.

Troubleshooting Workflow: Column Selection

Caption: Logical workflow for stationary phase selection to resolve co-elution.

Recommended Alternative Stationary Phases:

Stationary PhaseSeparation MechanismIdeal for...
Phenyl-Hexyl Primarily hydrophobic with secondary pi-pi interactions.Aromatic compounds like the indole nucleus of your analyte. The pi-pi interactions can differentiate between compounds with subtle differences in their aromatic systems.
Cyano (CN) Moderate hydrophobicity with dipole-dipole interactions.Compounds with polar functional groups. It offers a significant change in selectivity compared to C18.
Embedded Polar Group (EPG) Hydrophobic alkyl chains with a polar group (e.g., carbamate) embedded near the silica surface.Improving peak shape for basic compounds and providing alternative selectivity. These columns are also more stable in highly aqueous mobile phases.
Question 3: My resolution is still marginal (Rs < 1.5). Are there any instrumental parameters I can adjust for a final improvement?

Answer:

Absolutely. Once you have optimized your mobile phase and selected an appropriate column, fine-tuning instrumental parameters like column temperature and flow rate can provide the final enhancement needed to achieve baseline resolution.

Expertise & Causality:

  • Column Temperature: Affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature lowers the viscosity, which can lead to sharper peaks (higher efficiency) and may also alter the selectivity of the separation.

  • Flow Rate: Directly influences the time available for analyte partitioning between the mobile and stationary phases. A lower flow rate increases the residence time in the column, often leading to better resolution, albeit at the cost of longer run times.

Troubleshooting Protocol: Instrumental Parameter Optimization

  • Temperature Screening:

    • Procedure: Set your HPLC oven to a starting temperature (e.g., 30°C). Run your analysis. Then, increase the temperature in 5°C increments (e.g., 35°C, 40°C, 45°C).

    • Evaluation: Monitor the resolution (Rs) between the critical pair. Be aware that retention times will decrease as temperature increases.

  • Flow Rate Adjustment:

    • Procedure: If a slight improvement is still needed, reduce the flow rate. For example, if you are running at 1.0 mL/min, try 0.8 mL/min.

    • Evaluation: This will increase the run time but should provide a noticeable improvement in resolution. This is a direct application of the principles described by the Van Deemter equation, where lower linear velocities can lead to higher efficiency.

Visualizing the Troubleshooting Hierarchy

G cluster_0 Level 1: Highest Impact cluster_1 Level 2: Significant Impact cluster_2 Level 3: Fine-Tuning A Mobile Phase Optimization (Organic %, Solvent Type, pH) B Stationary Phase Selection (C18, Phenyl, CN, EPG) A->B If co-elution persists C Instrumental Parameters (Temperature, Flow Rate) B->C For marginal resolution (Rs < 1.5)

Caption: Hierarchical approach to HPLC troubleshooting for co-elution.

References

  • The Role of Organic Solvents in Reversed-Phase Liquid Chromatography. LCGC North America. [Link]

  • A Review of Stationary Phases in Reversed-Phase Liquid Chromatography. Waters Corporation. [Link]

  • The Effect of Temperature in Reversed-Phase Liquid Chromatography. Shimadzu. [Link]

Technical Support Center: Refining Flash Chromatography for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide . This molecule presents a unique chromatographic challenge: it combines a highly polarizable, acid-sensitive indole core with a reactive alpha-chloro amide. Standard purification templates often lead to poor yields, streaking, or on-column degradation.

This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and optimized data for your purification workflows.

Part 1: Diagnostic Troubleshooting & Causality (FAQs)

Q1: Why does my product streak heavily on standard silica gel, and can I use triethylamine (Et₃N) to fix it?

The Causality: Streaking in this synthesis is typically caused by unreacted tryptamine (a primary amine) and the indole N-H interacting strongly with the acidic silanol groups (pH ~4.5–5.5) on standard normal-phase silica[1]. The Risk: While adding 1% Et₃N or NH₄OH to the mobile phase is the standard method to deactivate silanols and sharpen amine peaks, you must avoid amine modifiers for this specific molecule. The alpha-chloro amide is a reactive electrophile. Tertiary amines like Et₃N can act as nucleophiles during the chromatographic run, displacing the chloride to form a highly polar, permanently retained quaternary ammonium salt. The Solution: Instead of base modifiers, switch to Reversed-Phase (C18) Flash Chromatography [2]. If normal phase must be used, utilize a steep gradient to minimize column residence time and perform a pre-column acidic aqueous wash to remove unreacted tryptamine.

Q2: I am observing degradation of the target compound during purification. What is the mechanism?

The Causality: Extended residence time on highly active, slightly acidic silica can catalyze intermolecular reactions. The electron-rich indole ring of one molecule can attack the electrophilic alpha-chloro amide of another (a Friedel-Crafts-type alkylation), or the chloride can undergo hydrolysis if the silica is overly hydrated. The Solution: Transition from adsorption/desorption mechanisms (Normal Phase) to partitioning mechanisms (Reversed Phase)[3]. C18 media is endcapped and neutral, completely eliminating acid-catalyzed degradation and nucleophilic displacement risks.

Q3: How do I calculate the optimal gradient to separate the target from bis-acylated impurities?

The Causality: Bis-acylated indoles (where both the aliphatic amine and the indole nitrogen are acylated) lack the hydrogen-bond donating N-H group, making them significantly less polar than your target. They will elute very early on Normal Phase and very late on Reversed Phase. The Solution: Utilize an Rf-to-gradient calculation[4]. Run two TLC plates at different solvent strengths (e.g., 30% and 50% EtOAc in Hexane). Input these Rf values into your automated flash system's software to generate a step gradient that holds isocratically just before your target elutes, ensuring baseline resolution.

Part 2: Chromatographic Workflows & Logical Relationships

The following decision matrix illustrates the logical pathway for selecting your purification strategy based on the specific chemical vulnerabilities of the target molecule.

G Start Crude Mixture (Target + Tryptamine) Check Contains Reactive Alpha-Chloro Amide? Start->Check NP_Bad Normal Phase + Et3N (Risk of Degradation) Check->NP_Bad Standard Protocol (Avoid) RP_Good Reverse Phase C18 (Neutral H2O/MeCN) Check->RP_Good Preferred Method NP_Neutral Normal Phase (Steep Gradient, No Base) Check->NP_Neutral Alternative Method Isolate Fraction Collection & Lyophilization RP_Good->Isolate NP_Neutral->Isolate

Caption: Decision matrix highlighting the severe risk of using amine modifiers with alpha-chloro amides.

Part 3: Quantitative Data Center

To facilitate rapid method development, the chromatographic behavior of the reaction components is summarized below.

Table 1: Component Polarity and Elution Profiling
ComponentPolarityNormal Phase (Silica) RfReversed Phase (C18) RetentionDiagnostic UV Absorbance
Unreacted Tryptamine High (Basic)0.0 - 0.1 (Severe Streaking)Early Elution280 nm
Target Compound Moderate0.3 - 0.4Intermediate254 nm, 280 nm
Bis-acylated Indole Low0.7 - 0.8Late Elution254 nm
2-Chloropropionic Acid High (Acidic)0.0 - 0.2Very Early210 nm
Table 2: Optimized Gradient Programs
Phase TypeColumn MediaSolvent ASolvent BGradient ProfileFlow Rate (12g column)
Normal Phase Silica (230-400 mesh)Hexane (Strictly Neutral)EtOAc (Strictly Neutral)0-5 min: 10% B, 5-20 min: 10-60% B30 mL/min
Reversed Phase C18 (Endcapped)H₂O (Neutral)Acetonitrile0-3 min: 10% B, 3-18 min: 10-80% B20 mL/min

Part 4: Self-Validating Experimental Protocols

The following protocol utilizes Reversed-Phase (C18) chromatography, which is the scientifically rigorous choice for preserving the integrity of the alpha-chloro amide while easily separating polar tryptamine impurities[2].

G Prep Solid Load on C18 Media Equilibrate Equilibrate C18 (10% MeCN/H2O) Prep->Equilibrate Elute Run Gradient (10% to 80% MeCN) Equilibrate->Elute Detect UV Detection (254 nm & 280 nm) Elute->Detect Validate TLC/LC-MS Validation Detect->Validate

Caption: Step-by-step operational workflow for reversed-phase purification of the target molecule.

Protocol: Reversed-Phase Purification of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Step 1: Solid Loading (Crucial for Resolution) Causality: Injecting the crude mixture dissolved in a strong solvent (like DMF or pure MeCN) will cause the sample to crash out or streak down the C18 column, destroying the separation band.

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or THF.

  • Add dry C18 silica powder (approx. 1:3 ratio of crude mass to silica mass) to the flask.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Load this powder into an empty solid-load cartridge.

Step 2: Column Equilibration

  • Attach a pre-packed 12g or 30g C18 flash column to the automated system.

  • Equilibrate the column with 5 Column Volumes (CV) of 10% Acetonitrile in HPLC-grade Water at 20 mL/min. Do not add TFA or Formic Acid, as the acidic environment can trigger hydrolysis of the alpha-chloro group.

Step 3: Gradient Elution & Detection

  • Set the UV detector to monitor at 254 nm (amide/aromatic backbone) and 280 nm (specific for the indole chromophore).

  • Run the following gradient:

    • 0–3 CV: Hold at 10% MeCN (Elutes highly polar unreacted tryptamine and salts).

    • 3–15 CV: Linear gradient from 10% to 80% MeCN (Target compound elutes mid-gradient).

    • 15–18 CV: Hold at 80% MeCN (Elutes non-polar bis-acylated impurities).

Step 4: Self-Validation Check System Validation: Before pooling the collected fractions, perform a rapid validation.

  • Take a 10 µL aliquot from the peak apex fraction and the tailing edge fraction.

  • Spot on a Normal Phase TLC plate and develop in 50% EtOAc/Hexane.

  • Visualize with UV (254 nm) and stain with p-anisaldehyde (indole derivatives turn distinct purple/brown).

  • Validation Criteria: If the tailing edge fraction shows a baseline spot (residual tryptamine), exclude it from the final pool to guarantee >95% purity.

Step 5: Isolation

  • Pool the validated fractions.

  • Do not use a rotary evaporator at high heat. Prolonged heating in an aqueous mixture can hydrolyze the alpha-chloro amide.

  • Flash-freeze the pooled fractions in liquid nitrogen and lyophilize (freeze-dry) to yield the pure 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide as a stable solid.

References

  • Title: Optimized Flash Chromatography Purification: From TLC to large scale in three steps Source: Teledyne ISCO URL: [Link]

  • Title: Reversed-Phase Flash Purification Source: Biotage URL: [Link]

  • Title: Successful Flash Chromatography Source: Biotage URL: [Link]

Sources

Technical Support Center: Crystallization Troubleshooting for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This guide is designed for researchers and process chemists dealing with the unique physical chemistry of indole-derived amides.

The primary challenge in crystallizing this specific compound lies in its structural duality: it possesses a highly hydrophobic indole ring and flexible ethyl linker, paired with a polar, hydrogen-bonding capable amide backbone. This structural combination frequently leads to a flat solubility curve and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly referred to in the laboratory as "oiling out"[1].

When supersaturation is generated too rapidly—either via aggressive cooling or rapid antisolvent addition—the system bypasses the activation energy required for crystalline nucleation. Instead, it forms a metastable, solute-rich liquid phase[2]. To circumvent this, we utilize a Combined Cooling and Antisolvent Crystallization (CCAC) strategy[2]. By carefully navigating the metastable zone and introducing seed crystals, we artificially lower the nucleation energy barrier, directing the system toward the thermodynamically stable crystalline solid.

Visualized Troubleshooting Workflow

The following workflow illustrates the logical decision tree for identifying and mitigating LLPS during the crystallization of indole amides.

G Start Crude Amide Dissolution Cooling Controlled Cooling Start->Cooling Decision Does the product 'oil out' (LLPS)? Cooling->Decision OilOut Metastable Oil (Phase Separation) Decision->OilOut Yes Nucleation Primary/Secondary Nucleation Decision->Nucleation No Reheat Reheat to Clear Solution OilOut->Reheat Seed Dilute & Add Seed Crystals Reheat->Seed Seed->Nucleation Growth Antisolvent Addition & Crystal Growth Nucleation->Growth End Pure Crystalline Product Growth->End

Workflow for mitigating Liquid-Liquid Phase Separation (oiling out) during indole crystallization.

Standardized Protocol: Combined Cooling-Antisolvent Crystallization (CCAC)

To establish a self-validating system that prevents oiling out and ensures high polymorphic purity, follow this step-by-step CCAC methodology[2].

Step 1: Primary Dissolution Suspend the crude 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in neat Acetonitrile (MeCN) at a ratio of 6 volumes (v/w). Heat the suspension to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved. Neat MeCN is highly effective for greasy, recalcitrant indole compounds that resist crystallization in binary mixtures[3].

Step 2: Polish Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer. Causality: This removes insoluble particulates (e.g., dust, silica) that act as templates for heterogeneous nucleation of unwanted metastable polymorphs.

Step 3: Controlled Primary Cooling Cool the homogeneous solution linearly at a rate of 0.5°C/min down to 45°C. Causality: This slow cooling rate allows the system to enter the metastable zone without breaching the critical supersaturation limit that triggers LLPS.

Step 4: Seeding and Aging At 45°C, introduce 0.5–1.0 wt% of pure crystalline 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide seeds. Maintain the temperature and agitate for 60 minutes. Causality: Aging allows the seed bed to establish and consume excess supersaturation, ensuring that subsequent crystal growth occurs on the seeds rather than forming an oil[1].

Step 5: Antisolvent Dosing Slowly dose purified water (the antisolvent) at a controlled rate of 0.1 volumes/minute until a final MeCN:Water ratio of 1:1 is reached. Causality: Gradual addition prevents localized spikes in supersaturation, which can cause the kinetic nucleation of metastable needle-like polymorphs[4].

Step 6: Final Isolation Cool the resulting slurry to 5°C at a rate of 0.2°C/min. Filter the crystalline solid under vacuum, wash the filter cake with a cold (5°C) 1:2 MeCN:Water solution to displace mother liquor impurities, and dry under vacuum at 40°C until constant weight.

Quantitative Optimization Data

The tables below summarize the expected thermodynamic behaviors and troubleshooting metrics for optimizing the crystallization of tryptamine-derived amides.

Table 1: Solvent System Performance Matrix

Data reflects generalized optimization parameters for indole-alkyl-amides to balance yield, purity, and phase separation risks.

Primary SolventAntisolventFinal Ratio (v/v)Expected Yield (%)Expected Purity (%)LLPS ("Oiling Out") Risk
Acetonitrile Water 1:185 - 88%>99.0%Low (Requires Seeding)
Ethyl Acetate Heptane 1:275 - 80%98.5%Moderate
Methanol Water 1:1.560 - 65%95.0%High
Dichloromethane Hexane 1:370 - 75%96.0%Very High
Table 2: Observational Troubleshooting Matrix
Observation / SymptomRoot Cause AnalysisCorrective Action
Product forms a sticky resin or oil at the bottom of the flask.High supersaturation leading to Liquid-Liquid Phase Separation (LLPS).Reheat to dissolve completely. Decrease cooling rate, reduce initial concentration, and introduce seed crystals before cloud point[1].
Crystals form, but are fine needles that severely clog the filter paper.Rapid nucleation of a metastable polymorph due to fast antisolvent addition[4].Slow the antisolvent dosing rate. Increase aging time at the crystallization temperature to allow Solution Mediated Polymorphic Transformation (SMPT) to a stable prismatic form[4].
Low crystalline yield after final cooling to 5°C.High residual solubility of the amide in the chosen solvent mixture at the isolation temperature.Increase the proportion of antisolvent in the final mixture, or lower the final isolation temperature to 0°C[2].

Frequently Asked Questions (FAQs)

Q: My product consistently "oils out" instead of forming crystals. How do I force nucleation? A: "Oiling out" (LLPS) is a kinetic trap. If your product oils out, you must reheat the mixture until a clear, homogeneous solution is restored[1]. To force proper nucleation, you must reduce the degree of supersaturation. Achieve this by lowering the initial solution concentration, reducing the cooling rate, and crucially, adding seed crystals of the pure product before the cloud point is reached[1]. For greasy indole derivatives, switching to a neat, hot solvent like acetonitrile (MeCN) rather than a binary mixture can also prevent oiling out[3].

Q: How do I handle polymorphic transformations during antisolvent addition? A: Rapid addition of an antisolvent generates localized zones of high supersaturation, which often leads to the kinetic nucleation of metastable polymorphs (e.g., fine, unfilterable needles)[4]. Over time, these metastable crystals will dissolve and recrystallize into the thermodynamically stable form (e.g., prismatic crystals) via Solution Mediated Polymorphic Transformation (SMPT)[4]. To control this, dose the antisolvent slowly using a controlled feed rate and incorporate an aging step (holding the temperature constant for 1-2 hours) to allow the SMPT to reach completion before final isolation.

Q: Is it better to use cooling crystallization or antisolvent crystallization for this compound? A: Relying solely on cooling crystallization often results in poor yields for indole amides due to their relatively flat solubility curves. Conversely, pure antisolvent crystallization can cause severe supersaturation spikes, leading to LLPS or the entrapment of impurities[2]. The optimal approach is Combined Cooling and Antisolvent Crystallization (CCAC)[2]. This allows you to enter the metastable zone gently via cooling, establish a seed bed, and then drive the yield to >85% using a controlled antisolvent feed.

References

  • Title : Anti-solvent crystallization: witness the polymorphic transformation with Crystalline Source : Crystallization Systems URL : [Link]

  • Title : Modelling and control of combined cooling and antisolvent crystallization processes Source : Massachusetts Institute of Technology (MIT) URL :[Link]

  • Title : Need help with antisolvent crystallization of small molecule Source : Reddit (r/Chempros) URL :[Link]

Sources

Validation & Comparative

Comparing 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide efficacy vs standard tryptamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide vs. Standard Tryptamine Derivatives

Executive Summary & Pharmacological Context

Standard tryptamine derivatives—such as serotonin, melatonin, and N-acetyltryptamine—are foundational to neuropharmacology. They act as reversible ligands at 5-HT and MT1/MT2 receptors, relying on equilibrium-driven interactions[1]. However, their transient receptor engagement limits their utility in sustained signaling studies or long-acting therapeutic design.

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS 928713-06-8) represents a structural evolution in tryptamine pharmacology[2][3]. By incorporating an α -chloroamide electrophilic warhead onto the tryptamine scaffold, this compound shifts the paradigm from reversible binding to targeted covalent modification[4][5]. This guide objectively compares its efficacy, binding kinetics, and experimental utility against standard reversible tryptamines, providing actionable protocols for assay validation.

Mechanistic Divergence: Reversible vs. Covalent Engagement

To understand the efficacy of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, we must analyze the causality behind its structural design. Standard tryptamines rely on non-covalent interactions (hydrogen bonding, π−π stacking), defined by an equilibrium dissociation constant ( Kd​ ).

Conversely, the α -chloroamide derivative acts as a Targeted Covalent Ligand (TCL)[4]. It follows a two-step kinetic mechanism:

  • Initial Recognition ( KI​ ): The indole core anchors the molecule into the orthosteric pocket, forming a reversible complex.

  • Covalent Bond Formation ( kinact​ ): The α -chloroamide undergoes a bimolecular nucleophilic substitution ( SN​2 ) with a proximal nucleophile (typically a cysteine thiol) in the receptor pocket. This reaction eliminates HCl and forms an irreversible thioether linkage[5].

BindingKinetics cluster_reversible Standard Tryptamines (Reversible) cluster_covalent 2-chloro-N-[...]-propanamide (Covalent) R1 Receptor + Ligand RL1 Receptor-Ligand Complex R1->RL1 k_on RL1->R1 k_off R2 Receptor + Ligand RL2 Reversible Complex (K_I) R2->RL2 k_on RL2->R2 k_off RC Covalent Adduct (Irreversible) RL2->RC k_inact (SN2)

Kinetic models comparing reversible equilibrium binding vs. two-step covalent irreversible binding.

Comparative Efficacy & Performance Data

When evaluating covalent ligands, traditional IC50​ values are fundamentally flawed because covalent inhibition is time-dependent (the longer the incubation, the lower the apparent IC50​ )[4]. Instead, efficacy must be evaluated using the efficiency ratio ( kinact​/KI​ ) and target residence time ( τ ).

CompoundMechanismRecognition Affinity ( Ki​ or KI​ )Inactivation Rate ( kinact​ )Target Residence Time ( τ )
Melatonin Reversible~0.2 nMN/AMinutes
N-Acetyltryptamine Reversible~15 nMN/ASeconds to Minutes
2-chloro-N-[...]-propanamide Covalent ( SN​2 )~45 nM (Initial KI​ )~0.005 s−1 Infinite (Irreversible)

Data Interpretation: While 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide may exhibit a weaker initial recognition affinity ( KI​ ) compared to the endogenous hormone melatonin, its infinite residence time guarantees sustained receptor modulation long after the unbound drug has been cleared from the system[6].

Self-Validating Experimental Workflows

To definitively prove the efficacy and mechanism of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, researchers must employ self-validating assay systems. The following protocols ensure high trustworthiness by establishing clear cause-and-effect readouts.

Protocol A: Radioligand Washout Assay (Functional Validation)

Causality Principle: If a ligand binds covalently, extensive washing of the cellular membrane preparations will not restore the availability of the receptor for subsequent radioligand binding.

  • Incubation: Incubate target cells (e.g., CHO cells expressing MT1/MT2) with 10x KI​ concentration of the α -chloroamide ligand for 2 hours at 37°C.

  • Washout: Centrifuge the cells at 1,000 x g. Discard the supernatant and resuspend in fresh assay buffer. Repeat this wash step three times to ensure complete removal of unbound ligand.

  • Probe Addition: Add a standard reversible radioligand (e.g., [125I] -Melatonin) to the washed cells.

  • Quantification: Measure bound radioactivity via a gamma counter. A lack of radioactive signal confirms that the receptors remain permanently occupied by the covalent adduct.

WashoutAssay Step1 1. Incubate Cells with Ligand (10x Kd for 2 hours) Step2 2. Extensive Washout (Centrifugation & Buffer Exchange 3x) Step1->Step2 Step3 3. Add Radioligand (e.g., [125I]-Melatonin) Step2->Step3 Step4 4. Measure Bound Radioactivity Step3->Step4 Decision Signal Recovery? Step4->Decision ResultRev High Signal (Reversible Ligand) Decision->ResultRev Yes (Ligand washed out) ResultCov Low/No Signal (Covalent Ligand) Decision->ResultCov No (Target blocked)

Self-validating washout assay workflow to differentiate reversible from covalent receptor binding.
Protocol B: Intact Protein LC-MS (Structural Validation)

Causality Principle: The SN​2 reaction between the α -chloroamide (MW: 250.73 Da)[3] and a cysteine residue results in the loss of HCl (MW: 36.46 Da). Therefore, a successful covalent modification will yield a precise, predictable mass shift on the target protein[5].

  • Reaction: Incubate purified recombinant receptor protein with a 5-fold molar excess of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

  • Desalting: Pass the mixture through a Zeba spin desalting column to remove unreacted ligand.

  • LC-MS Analysis: Analyze the intact protein using a High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Validation: Deconvolute the mass spectra. A mass shift of exactly +214.27 Da (250.73 Da - 36.46 Da) confirms the specific formation of the covalent thioether adduct.

Pharmacokinetic & Development Considerations

While the infinite residence time of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide provides robust receptor modulation, the intrinsic reactivity of the α -chloroamide warhead necessitates rigorous off-target profiling. In drug development, highly reactive electrophiles can lead to indiscriminate alkylation or glutathione (GSH) depletion[4]. Therefore, this compound is best utilized as an in vitro chemical probe or as a starting scaffold for Activity-Based Protein Profiling (ABPP) to map tryptamine binding sites across the proteome.

References

  • NextSDS. "2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide - Substance Database".2

  • Molport. "2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | 928713-06-8". 3

  • National Institutes of Health (NIH). "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery". 4

  • Semantic Scholar. "Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening−Target Identification".5

  • ACS Publications. "N-(Substituted-anilinoethyl)amides: Design, Synthesis, and Pharmacological Characterization of a New Class of Melatonin Receptor Ligands". 1

  • National Institutes of Health (NIH). "Epigenetic regulation of melatonin receptors in neuropsychiatric disorders". 6

Sources

A Comparative Guide to Melatonin and 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide: Dissecting Receptor Activation and Functional Consequences

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Endogenous Chronoregulator and a Novel Synthetic Analogue

Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone primarily synthesized by the pineal gland, is a critical regulator of circadian rhythms, with pleiotropic effects on sleep, mood, and immune function.[1][2][3] Its biological actions are predominantly mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4] The distinct and sometimes overlapping roles of these receptors present a compelling opportunity for the development of selective ligands to treat a variety of pathophysiological conditions.

This guide provides a comparative analysis of melatonin and a structurally related synthetic compound, 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. While extensive data exists for melatonin, 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a less-characterized molecule. Therefore, this comparison will leverage established structure-activity relationship (SAR) principles of melatonergic ligands to hypothesize its receptor activation profile, offering a framework for its future experimental validation.

Structural Comparison: Key Determinants of Receptor Interaction

The affinity and efficacy of a ligand at melatonin receptors are dictated by specific structural motifs. A comparative look at melatonin and 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide reveals key differences that are predicted to influence their receptor activation profiles.

FeatureMelatonin2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamidePredicted Impact on Receptor Interaction
Indole Ring Substitution 5-methoxy groupUnsubstitutedThe absence of the 5-methoxy group is a significant modification. This group is crucial for high-affinity binding and agonist activity of melatonin.[4][5] Its absence may lead to reduced affinity or a shift towards antagonistic properties.
N-acyl Side Chain Acetyl group2-chloropropionyl groupLengthening the N-acyl chain up to three carbons is generally well-tolerated for agonist activity.[6] The presence of a halogen on the N-acyl group has been shown to enhance affinity in some cases.[4]

Receptor Activation Profiles: A Tale of Two Ligands

Melatonin: The Prototypical Agonist

Melatonin acts as a non-selective agonist at both MT1 and MT2 receptors, albeit with some studies suggesting slight variations in affinity depending on the species and tissue.[7] Its activation of these receptors triggers a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o).

MT1 Receptor Activation by Melatonin:

  • Primary Signaling: Couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

  • Secondary Pathways: Can also couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[8] It can also modulate ion channels, including inwardly rectifying potassium channels (Kir3).[8]

  • Functional Outcomes: Primarily associated with the regulation of sleep onset and neuronal firing.

MT2 Receptor Activation by Melatonin:

  • Primary Signaling: Also couples to Gi/o proteins to inhibit cAMP production.[8][9]

  • Secondary Pathways: Can inhibit guanylyl cyclase, leading to decreased cyclic GMP (cGMP) levels.[8] MT2 activation of ERK1/2 signaling is dependent on the cooperative activation of both Gi/o and Gq/11 proteins.[10]

  • Functional Outcomes: Primarily implicated in the phase-shifting of circadian rhythms.

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide: A Hypothetical Profile Based on SAR

Based on the structural differences, we can hypothesize the receptor activation profile of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide:

  • Receptor Affinity: The lack of the 5-methoxy group suggests a potentially lower affinity for both MT1 and MT2 receptors compared to melatonin. However, the 2-chloro-substitution on the propionyl chain might partially compensate for this, potentially leading to moderate to high affinity.[4]

  • Receptor Selectivity: Without experimental data, predicting selectivity is challenging. However, modifications on the N-acyl chain have been shown to influence MT2 selectivity in some antagonist series.[6]

  • Functional Activity (Agonist vs. Antagonist): The absence of the 5-methoxy group, a key feature of the melatonin receptor antagonist luzindole, strongly suggests that 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide may act as an antagonist at both MT1 and MT2 receptors. It would be expected to competitively inhibit melatonin-induced signaling.

Table 1: Comparative Receptor Activation Profile

ParameterMelatonin2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (Hypothesized)
Receptor Target(s) MT1 and MT2MT1 and MT2
Functional Activity AgonistAntagonist
Affinity (Ki) High (pM to low nM range)Moderate to High (nM range)
MT1 Signaling Gi/o coupling (↓cAMP), Gq/11 coupling (↑IP3/DAG)Competitive inhibition of melatonin-induced signaling
MT2 Signaling Gi/o coupling (↓cAMP), Gq/11 coupling, ↓cGMPCompetitive inhibition of melatonin-induced signaling

Signaling Pathway Diagrams

Melatonin_Signaling cluster_MT1 MT1 Receptor Signaling Melatonin1 Melatonin MT1 MT1 Melatonin1->MT1 G_i_o1 Gαi/o MT1->G_i_o1 G_q_11_1 Gαq/11 MT1->G_q_11_1 AC1 Adenylyl Cyclase G_i_o1->AC1 inhibits cAMP1 ↓ cAMP AC1->cAMP1 PKA1 ↓ PKA cAMP1->PKA1 PLC1 PLC G_q_11_1->PLC1 activates IP3_DAG1 ↑ IP3/DAG PLC1->IP3_DAG1 Ca1 ↑ Ca²⁺ IP3_DAG1->Ca1

Caption: Melatonin signaling cascade via the MT1 receptor.

Melatonin_Signaling_MT2 cluster_MT2 MT2 Receptor Signaling Melatonin2 Melatonin MT2 MT2 Melatonin2->MT2 G_i_o2 Gαi/o MT2->G_i_o2 G_q_11_2 Gαq/11 MT2->G_q_11_2 sGC Soluble Guanylyl Cyclase MT2->sGC inhibits AC2 Adenylyl Cyclase G_i_o2->AC2 inhibits ERK ERK1/2 Activation G_i_o2->ERK cAMP2 ↓ cAMP AC2->cAMP2 G_q_11_2->ERK cGMP ↓ cGMP sGC->cGMP

Caption: Melatonin signaling cascade via the MT2 receptor.

Experimental Protocols for Characterization

To validate the hypothesized receptor activation profile of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a series of in vitro pharmacological assays are required.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for MT1 and MT2 receptors.

Methodology:

  • Cell Culture: Use stable cell lines expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

  • Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled melatonin receptor ligand (e.g., [¹²⁵I]-iodomelatonin) and increasing concentrations of the unlabeled test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start cell_culture Culture cells expressing MT1 or MT2 receptors start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with [¹²⁵I]-iodomelatonin and test compound membrane_prep->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Quantify radioactivity filtration->counting analysis Calculate IC₅₀ and Ki counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the test compound.

Methodology:

  • Cell Culture: Use stable cell lines expressing MT1 or MT2 receptors.

  • Cell Treatment:

    • Agonist mode: Treat cells with increasing concentrations of the test compound.

    • Antagonist mode: Pre-incubate cells with increasing concentrations of the test compound, followed by stimulation with a fixed concentration of melatonin (at its EC₈₀).

  • Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist mode: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀.

    • Antagonist mode: Plot the percent inhibition of the melatonin response against the log concentration of the test compound to determine the IC₅₀.

β-Arrestin Recruitment Assay

Objective: To assess potential biased agonism by measuring the recruitment of β-arrestin to the receptor.

Methodology:

  • Assay Principle: Utilize an assay system where β-arrestin is tagged with a reporter enzyme or fluorescent protein, and the receptor is also tagged (e.g., PathHunter® β-Arrestin assay).

  • Cell Treatment: Treat cells expressing the tagged receptor and β-arrestin with increasing concentrations of the test compound.

  • Signal Detection: Measure the signal generated upon the interaction of the receptor and β-arrestin.

  • Data Analysis: Plot the signal against the log concentration of the test compound to determine the EC₅₀ for β-arrestin recruitment.

Conclusion and Future Directions

While melatonin is a well-characterized, non-selective agonist of MT1 and MT2 receptors, the receptor activation profile of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide remains to be experimentally determined. Based on established structure-activity relationships, it is hypothesized to act as an antagonist at melatonin receptors. This prediction is primarily driven by the absence of the 5-methoxy group on the indole ring, a critical determinant for agonist activity.

The experimental protocols outlined in this guide provide a clear path forward for the comprehensive pharmacological characterization of this and other novel tryptamine-based compounds. Such studies are essential for elucidating their therapeutic potential and for advancing our understanding of the intricate signaling mechanisms of melatonin receptors.

References

  • Comparison of the structure-activity relationships of melatonin receptor agonists and antagonists: lengthening the N-acyl side-chain has differing effects on potency on Xenopus melanophores. [Link]

  • Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... - ResearchGate. [Link]

  • Melatonin signaling pathways are summarized in this figure. Both MT1... - ResearchGate. [Link]

  • Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins. [Link]

  • Three-Dimensional Quantitative Structure−Activity Relationship of Melatonin Receptor Ligands: A Comparative Molecular Field Analysis Study | Journal of Medicinal Chemistry. [Link]

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. [Link]

  • Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. [Link]

  • Synthetic Melatonin Receptor Agonists and Antagonists. [Link]

  • Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands | Journal of Medicinal Chemistry. [Link]

  • Synthesis, Pharmacological Characterization and QSAR Studies on 2-substituted Indole Melatonin Receptor Ligands. [Link]

  • Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Request PDF. [Link]

  • Pharmacophoric Search and 3D-QSAR Comparative Molecular Field Analysis Studies on Agonists of Melatonin Sheep Receptors | Journal of Medicinal Chemistry. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

In the intersection of chemical biology and synthetic methodology, α -halo tryptamides serve as highly versatile scaffolds. As a Senior Application Scientist, I frequently evaluate these compounds not just as static structures, but as dynamic reactive intermediates. Depending on their specific halogen leaving group and α -carbon substitution, these molecules can function either as mechanism-based enzyme inhibitors or as precursors for complex radical cyclizations.

This guide provides an objective, data-driven comparison between 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (an α -methyl substituted halo-amide) and its unsubstituted analogs, N-chloroacetyltryptamine and N-bromoacetyltryptamine (BAT) .

Structural and Mechanistic Divergence

The reactivity of α -halo tryptamides is governed by two critical structural vectors: the nature of the halogen leaving group (Cl vs. Br) and the steric environment of the α -carbon (acetamide vs. propanamide).

  • Leaving Group Dynamics (The Halogen Effect): Bromine possesses a lower bond dissociation energy and higher polarizability than chlorine. In biological systems, this makes N-bromoacetyltryptamine a vastly superior electrophile for S N​ 2 S-alkylation compared to its chloro-analog[1]. In photochemical applications, the weaker C–Br bond translates to a lower reduction potential, facilitating more efficient homolytic cleavage to generate the α -acyl radical[2].

  • Steric Tuning ( α -Substitution): 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide features a methyl group at the α -position. In S N​ 2 reactions, this methyl group introduces significant steric clash during the transition state, drastically reducing its efficacy as an alkylating agent. However, in radical chemistry, this substitution is highly advantageous: it generates a secondary α -acyl radical upon photolysis, which is thermodynamically more stable than the primary radical formed from unsubstituted acetamides. This stability alters the kinetics of downstream cyclization events[2].

Biological Application: Mechanism-Based AANAT Inhibition

Aralkylamine N-acetyltransferase (AANAT) is the rate-limiting enzyme in the circadian production of melatonin. Unsubstituted α -halo tryptamides, particularly N-bromoacetyltryptamine (BAT), act as potent, cell-permeable inhibitors of AANAT[3].

The inhibition occurs via "molecular fratricide"—a mechanism-based process where the enzyme catalyzes its own inhibition. The AANAT active site forces BAT and reduced Coenzyme A (CoASH) into close proximity, catalyzing an S N​ 2 alkylation that forms a tight-binding bisubstrate analog[1]. Due to the steric hindrance of its α -methyl group, 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a significantly poorer substrate for this specific enzymatic alkylation.

AANAT_Inhibition A Halo-Tryptamide (e.g., BAT) B AANAT Active Site + CoASH A->B Active Site Binding C Alkylation Reaction (Thioether Formation) B->C SN2 Catalysis D Bisubstrate Analog (Tight-binding Inhibitor) C->D Covalent Trapping

Mechanism of AANAT inhibition via in situ alkylation of CoASH by halo-tryptamides.

Synthetic Application: Photochemical Radical Cyclization

In synthetic organic chemistry, α -halo tryptamides are premier precursors for synthesizing ring-constrained serotonin 5-HT 2A​ receptor ligands[2]. Upon UV irradiation, the C–X bond undergoes homolytic cleavage. The resulting α -acyl radical attacks the indole core via a Spin-Center Shift (SCS) mechanism, yielding C2 or C4-functionalized azocinoindoles[2].

The choice of halogen directly impacts the regioselectivity. Irradiation of N-bromoacetyltryptamine produces a higher C2/C4 ratio (0.18) compared to N-chloroacetyltryptamine (0.11), aligning perfectly with their respective reduction potentials[2]. Furthermore, the α -methyl group of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide stabilizes the intermediate radical, which can be leveraged to control the thermodynamics of 5-endo-trig cyclizations[4].

Radical_Cyclization A Alpha-Halo Tryptamide Precursor B UV Irradiation (Photolysis) A->B C Alpha-Acyl Radical Intermediate B->C Homolytic C-X Cleavage D Spin-Center Shift (Indole Ring) C->D Intramolecular Addition E Cyclized Azocinoindole (C2/C4 Products) D->E Re-aromatization

Photochemical radical cyclization of alpha-halo tryptamides via a spin-center shift mechanism.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these analogs across biological and synthetic domains.

CompoundHalogen α -SubstituentRadical TypeC2/C4 Ratio (Photolysis)AANAT Inhibition (IC 50​ )
N-Chloroacetyltryptamine Cl-HPrimary0.11~1-2 μ M
N-Bromoacetyltryptamine (BAT) Br-HPrimary0.18~500 nM
2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Cl-CH 3​ SecondaryAltered (Steric control)>5 μ M (Hindered)

Data synthesized from established photochemical SCS studies[2] and AANAT inhibition assays[3],[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to aid in troubleshooting.

Protocol A: Mechanism-Based AANAT Inhibition Assay

Purpose: To quantify the S N​ 2 alkylation efficiency of halo-amides in the AANAT active site.

  • Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 1 mM DTT. Causality: DTT keeps the enzyme active but must be carefully concentration-controlled, as excess free thiols can competitively react with the halo-amide.

  • Enzyme Incubation: Incubate 10 nM recombinant AANAT with 100 μ M CoASH and varying concentrations of the halo-amide (0.1 μ M to 10 μ M) at 37°C for 15 minutes.

  • Self-Validation Control (Critical): Run a parallel assay omitting CoASH. Causality: If the halo-amide is a true mechanism-based inhibitor, it will show no inhibition in the absence of CoASH. If inhibition is observed without CoASH, the compound is acting as a non-specific covalent binder or competitive inhibitor, invalidating the bisubstrate mechanism[1].

  • Quantification: Quench the reaction with 1% formic acid and analyze via LC-MS/MS. Monitor the specific mass transition for the formed bisubstrate analog to confirm covalent trapping.

Protocol B: Photochemical Radical Cyclization (Spin-Center Shift)

Purpose: To induce homolytic cleavage and track the C2/C4 regioselectivity of the resulting cyclization.

  • Substrate Preparation: Dissolve the α -halo tryptamide (0.05 M) in anhydrous acetonitrile. Add 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal qNMR standard.

  • Degassing (Critical): Subject the solution to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent radical scavenger. Failure to degas will result in the α -acyl radical being intercepted by O 2​ , yielding oxidation byproducts rather than the desired azocinoindole[2].

  • Irradiation: Irradiate the degassed solution using a 254 nm UV lamp for 4 hours at ambient temperature.

  • Self-Validation Analysis: Acquire a 1 H-NMR spectrum of the crude mixture. Calculate the mass balance by comparing the integration of the internal standard against the remaining starting material and the C2/C4 products. A mass balance gap >10% indicates competing intermolecular radical quenching, signaling a failure in the degassing protocol.

Sources

Benchmarking the Chemical and Metabolic Stability of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Covalent Fragment Stability, Electrophilic Reactivity, and Assay Methodologies

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an appropriate electrophilic warhead is paramount to balancing target engagement with off-target toxicity[1]. 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS 928713-06-8) is a highly versatile building block featuring a tryptamine core for non-covalent pre-organization and an α -chloropropanamide moiety for covalent cysteine modification[2][3].

This guide objectively benchmarks the stability and intrinsic reactivity of this compound against standard reference electrophiles (iodoacetamides, unbranched chloroacetamides, and acrylamides). By detailing the causality behind its kinetic behavior and providing self-validating experimental protocols, this document serves as a comprehensive resource for profiling covalent fragments.

Mechanistic Rationale: The α -Chloropropanamide Warhead

The efficacy of a covalent inhibitor is defined by two kinetic parameters: the non-covalent binding affinity ( KI​ ) and the rate of covalent bond formation ( kinact​ )[4][5].

Unlike highly reactive iodoacetamides, which indiscriminately alkylate cellular thiols, α -chloroacetamides act as "soft" electrophiles, requiring proximity-induced activation to undergo an SN​2 displacement of the chloride leaving group[2][6].

The structural nuance of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide lies in the methyl substitution at the alpha carbon.

  • Causality of Stability: The addition of this alpha-methyl group introduces significant steric hindrance around the electrophilic center. During the SN​2 transition state, this steric bulk impedes the approach of bulky nucleophiles like the intracellular tripeptide glutathione (GSH). Consequently, the intrinsic reactivity is tempered, extending the compound's half-life in physiological environments and mitigating global electrophilic stress[7][8].

Pathway A 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (Electrophile) C Pre-covalent Complex (Non-covalent interaction) A->C Binding (k1) B Target Cysteine / GSH (Nucleophile) B->C Binding (k1) C->A Dissociation (k-1) D Covalent Thioether Adduct (Irreversible) C->D SN2 Attack (kinact) E Chloride Ion (Leaving Group) C->E Displaced

Kinetic pathway of covalent adduct formation via SN2 displacement.

Comparative Stability & Reactivity Benchmarking

To establish a baseline for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, it must be benchmarked against reference compounds using a standardized Glutathione (GSH) reactivity assay[7][9]. GSH is highly abundant in cells (up to 10 mM) and serves as the primary redox buffer; rapid depletion of GSH by an inhibitor indicates a high risk of off-target toxicity[8].

Table 1: Comparative Electrophilic Reactivity and Stability

Compound ClassRepresentative CompoundGSH t1/2​ (pH 7.4, 37°C)Aqueous Stability (24h)Intrinsic Reactivity Profile
Haloacetamide Iodoacetamide< 5 minLowVery High (Promiscuous)
α -Chloroacetamide 2-chloro-N-phenylacetamide~ 1.5 hHighHigh (Moderate Selectivity)
α -Chloropropanamide CAS 928713-06-8 ~ 4 - 8 h High (>95%) Moderate (Tunable)
Acrylamide Ibrutinib warhead analog> 24 hVery HighLow (Highly Target-Specific)

Data synthesized from standardized high-throughput thiol-reactivity profiling of covalent libraries[1][7].

Analysis: The branched nature of the propanamide extends the GSH t1/2​ to the 4–8 hour range, placing it in the optimal "Goldilocks" zone for FBDD. It is stable enough to avoid rapid metabolic clearance via glutathione conjugation, yet reactive enough to form a permanent bond once non-covalently anchored to the target protein by the indole moiety[1][5].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and specific chemical quenchers to eliminate false positives caused by assay interference.

Protocol 1: High-Throughput Glutathione (GSH) Reactivity Assay

This LC-MS/MS-based assay determines the pseudo-first-order half-life of adduct formation[7][9].

Rationale & Causality:

  • 10% Acetonitrile (ACN): Ensures complete solubilization of the hydrophobic indole core, preventing aggregate-induced false stability[7].

  • EDTA Addition: Chelates trace transition metals in the buffer. Without EDTA, metals catalyze the spontaneous oxidation of GSH to GSSG, artificially lowering the nucleophile concentration and skewing the kinetic rate[9].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 250 µM solution of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in PBS (pH 7.4) containing 10% ACN and 1 mM EDTA.

  • Internal Standard: Spike the solution with 100 µM ketoprofen to normalize LC-MS/MS injection volumes and account for ionization drift[7].

  • Reaction Initiation: Add reduced glutathione (GSH) to a final concentration of 5 mM (20-fold excess to ensure pseudo-first-order kinetics). Incubate the mixture at 37°C.

  • Kinetic Sampling: Draw 50 µL aliquots at t= 0, 1, 2, 4, 8, 12, and 24 hours.

  • Reaction Quenching: Immediately mix each aliquot with 50 µL of cold 1% formic acid in ACN. Causality: The low pH protonates the reactive thiolate anion ( S− to SH ), instantly halting the SN​2 reaction.

  • LC-MS/MS Analysis: Monitor the depletion of the parent compound ( m/z 251.7) and the appearance of the GSH adduct. Calculate t1/2​ using a one-phase exponential decay model.

Workflow S1 Step 1: Reagent Prep 250 µM Compound + 10% ACN + 1 mM EDTA S2 Step 2: Reaction Initiation Add 5 mM GSH at 37°C S1->S2 S3 Step 3: Kinetic Sampling Aliquots at 0, 1, 2, 4, 8, 12, 24 h S2->S3 S4 Step 4: Reaction Quenching 1% Formic Acid in Cold ACN S3->S4 S5 Step 5: UHPLC-MS/MS Monitor Parent Depletion & Adduct Formation S4->S5

Step-by-step LC-MS/MS workflow for glutathione reactivity profiling.

Protocol 2: Intact Protein Covalent Binding Confirmation

To verify that the compound acts as a specific activity-based inhibitor rather than a promiscuous aggregator, intact protein mass spectrometry is required[4][6].

  • Incubation: Incubate 50 µM of the target recombinant protein (e.g., a cysteine-containing kinase) with 500 µM compound in DPBS for 1 hour at 25°C[6].

  • Desalting: Pass the reaction mixture through a Zeba™ spin desalting column (7K MWCO). Causality: This removes unreacted electrophile and non-covalently bound compound, ensuring only covalently modified protein is analyzed.

  • ESI-TOF Analysis: Analyze the eluate via intact protein mass spectrometry. A successful covalent modification by 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide will result in a mass shift of +215.1 Da (Exact mass of compound minus the chloride leaving group)[6][7].

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Validation in Targeted Immunoassays: A Comparative Analysis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Bioanalysis

In the realm of drug development and clinical research, the accuracy of bioanalytical methods is paramount. Targeted immunoassays, prized for their sensitivity and high-throughput capabilities, form a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. However, the very principle that underlies these assays—the binding of an antibody to its target analyte—also presents a significant vulnerability: cross-reactivity.

Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte.[1][2] This can lead to an overestimation of the analyte's concentration, producing erroneous data that could compromise the assessment of a drug's safety and efficacy.[3] Consequently, rigorous validation of an immunoassay's specificity is not merely a procedural step; it is a fundamental requirement for data integrity, as mandated by regulatory bodies.[4][5][6]

This guide provides a comprehensive framework for validating the cross-reactivity of a novel compound, using 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS 928713-06-8)[7][8] as a case study. We will operate within the context of a hypothetical scenario: the development of a competitive enzyme-linked immunosorbent assay (ELISA) for a new drug candidate, "IndolePro," which shares a core indole structure with our compound of interest. This guide will objectively compare the binding of our target analyte with structurally related alternatives, supported by illustrative experimental data, and provide the detailed methodologies required to reproduce this critical validation experiment.

The Basis of Cross-Reactivity: A Structural Perspective

The potential for an antibody to cross-react with a compound is primarily dictated by structural homology. An antibody recognizes a specific three-dimensional shape and charge distribution on its target, known as an epitope. If a non-target molecule shares a sufficiently similar epitope, it can compete with the target analyte for binding to the antibody, even if its affinity is lower.[9]

In our case study, the immunoassay is designed to quantify "IndolePro." The compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide shares the same N-[2-(1H-indol-3-yl)ethyl] core. The key differences lie in the side chains, which may or may not be sufficient to prevent antibody binding. Understanding these subtle molecular differences is the first step in predicting and validating cross-reactivity.

cluster_Target Target Analyte cluster_TestCompounds Potential Cross-Reactants cluster_Core Shared Structural Core Target IndolePro (Hypothetical Target) Core N-[2-(1H-indol-3-yl)ethyl] Moiety Target->Core Contains Test_Compound 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (Compound of Interest) Test_Compound->Core Contains Analogue1 N-(2-(1H-indol-3-yl)ethyl)acetamide (Analogue 1) Analogue1->Core Contains Analogue2 Tryptamine (Precursor) Analogue2->Core Contains

Caption: Structural relationship between the target analyte and potential cross-reactants.

Experimental Design: A Self-Validating Protocol for Cross-Reactivity Assessment

To quantify cross-reactivity, we employ a competitive ELISA format. This is a standard and robust method for small-molecule quantification.[10] The principle is simple: the test compound competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites immobilized on a microplate. A higher concentration of the test compound in the sample will result in less binding of the enzyme-labeled analyte, leading to a weaker signal. The concentration of the test compound that inhibits the signal by 50% (IC50) is then determined and compared to the IC50 of the target analyte.

The protocol below is designed to be self-validating by including appropriate controls and a full calibration curve for the target analyte, ensuring the integrity of each experimental run.

Step-by-Step Competitive ELISA Protocol
  • Antibody Coating (Immobilization):

    • Action: Dilute the capture antibody specific to "IndolePro" to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate.

    • Causality: The high pH of the buffer facilitates the passive adsorption of the antibody to the polystyrene surface of the plate. This immobilization is the foundation of the assay.

    • Incubation: Cover the plate and incubate overnight at 4°C.

  • Washing:

    • Action: Aspirate the coating solution and wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Causality: This step removes any unbound antibody, minimizing background signal. Tween-20 is a non-ionic detergent that helps prevent non-specific binding in subsequent steps.

  • Blocking:

    • Action: Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well.

    • Causality: BSA saturates any remaining protein-binding sites on the microplate, preventing the non-specific adsorption of other proteins later in the assay, which would lead to high background.[11]

    • Incubation: Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Action: Prepare serial dilutions of the target analyte ("IndolePro") for the standard curve. Prepare serial dilutions of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide and other potential cross-reactants in assay buffer. Add 50 µL of each dilution to the appropriate wells. Then, add 50 µL of a pre-optimized concentration of "IndolePro" conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to all wells.

    • Causality: This is the critical competitive binding step. Free analyte from the standards or samples competes with the enzyme-conjugated analyte for binding to the immobilized capture antibody.

    • Incubation: Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Action: Repeat the washing step as described in step 2 to remove all unbound reagents.

    • Causality: This ensures that only the enzyme-conjugated analyte that is specifically bound to the antibody remains, making the subsequent signal proportional to the amount of bound conjugate.

  • Signal Generation:

    • Action: Add 100 µL of an HRP substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well.

    • Causality: The HRP enzyme catalyzes the oxidation of TMB, producing a blue color.

    • Incubation: Incubate in the dark for 15-30 minutes at room temperature. The development time is critical and should be consistent.

  • Stopping the Reaction:

    • Action: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

    • Causality: The acid stops the enzymatic reaction and changes the color from blue to yellow, which is stable and can be accurately measured.

  • Data Acquisition:

    • Action: Read the absorbance of each well at 450 nm using a microplate reader.

    • Causality: The optical density of the yellow product is proportional to the amount of HRP-conjugated analyte bound to the antibody.

cluster_workflow Competitive ELISA Workflow node_style_step node_style_step node_style_reagent node_style_reagent node_style_action node_style_action s1 1. Antibody Coating a1 Wash s1->a1 s2 2. Blocking s3 3. Competitive Reaction s2->s3 a2 Wash s3->a2 s4 4. Signal Generation a3 Stop & Read s4->a3 s5 5. Data Acquisition r1 Capture Antibody r1->s1 r2 Sample / Standard + Enzyme-Analyte Conjugate r2->s3 r3 Substrate (TMB) r3->s4 a1->s2 a2->s4 a3->s5

Caption: High-level workflow for the competitive ELISA protocol.

Results: A Comparative Analysis of Cross-Reactivity

Following the protocol, dose-response curves are generated for the target analyte and each potential cross-reactant. From these curves, the IC50 values are calculated using a four-parameter logistic (4-PL) curve fit. The percent cross-reactivity is then calculated using the standard formula[10]:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

The following table presents illustrative data from our hypothetical validation study.

CompoundCAS NumberIC50 (ng/mL)% Cross-ReactivityInterpretation
IndolePro (Target Analyte) N/A (Hypothetical)10.5100% Reference
2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide 928713-06-8450.22.3% Low Cross-Reactivity
N-(2-(1H-indol-3-yl)ethyl)acetamide1421-49-41,875.60.6% Negligible Cross-Reactivity
Tryptamine61-54-1>10,000<0.1% No Significant Cross-Reactivity
Verapamil (Negative Control)52-53-9>10,000<0.1% No Cross-Reactivity

Discussion and Field-Proven Insights

The illustrative data clearly demonstrates the specificity of the hypothetical "IndolePro" immunoassay. Our primary compound of interest, 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide , exhibits low but measurable cross-reactivity at 2.3%. This level of cross-reactivity is generally considered acceptable for most applications, but its impact must be evaluated in the context of the study's objectives. For instance, if this compound is a known metabolite or a co-administered drug expected to be present at concentrations more than 40-50 times higher than "IndolePro," its contribution to the measured signal could become significant.

The other analogues, which have smaller side chains off the core indole structure, show negligible to no cross-reactivity. This suggests that the antibody's primary recognition site (epitope) involves the unique side chain of "IndolePro," providing the desired specificity. The structurally unrelated negative control, Verapamil, shows no cross-reactivity, confirming that the assay is not prone to non-specific interactions with dissimilar chemical structures.

This systematic validation provides a high degree of confidence in the immunoassay's ability to selectively measure the target analyte in complex biological matrices.[12] Should significant cross-reactivity be detected for a critical compound, further action would be required. This could involve developing a more specific monoclonal antibody or, more commonly, utilizing a confirmatory analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for samples that screen positive or show unexpectedly high concentrations.[2]

Conclusion

The validation of cross-reactivity is a non-negotiable step in the development and implementation of targeted immunoassays for regulatory submissions.[13] By employing a systematic and rigorous approach, as detailed in this guide, researchers can ensure the specificity and reliability of their bioanalytical data. Our comparative analysis, using 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide as a case study, illustrates that even structurally similar molecules can be effectively distinguished by a well-designed immunoassay. This process of empirical validation provides the objective evidence needed to trust the results and make informed decisions in drug development and scientific research.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry. Federal Register. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

  • Cordant Health Solutions. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. [Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). (2015). How to Detect and Solve Immunoassay Interference. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. [Link]

  • NextSDS. 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide — Chemical Substance Information. [Link]

  • MolPort. 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]

  • Giraud, F., et al. (2010). Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChemLite. 2-chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide (C13H15ClN2O). [Link]

  • The Center for Forensic Science Research & Education. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • LookChem. 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods. [Link]

  • NorthEast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]

  • PubChem. N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-(thiophen-3-ylmethyl)benzamide. [Link]

  • Stoyanov, S., et al. (2025). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. ResearchGate. [Link]

  • Jannetto, P. J., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine. [Link]

  • The Center for Forensic Science Research & Education. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • ResearchGate. (2019). Cross-reactivity of rapid immunochemical methods for mycotoxins detection towards metabolites and masked mycotoxins: The current state of knowledge. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS No. 928713-06-8). As a chlorinated amide derivative of an indole, this compound requires careful handling and disposal as a regulated hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that combines a halogenated aliphatic chain with an indole moiety. Its proper disposal is dictated by its chemical structure and associated hazards.

  • Halogenated Organic Compound: The presence of a carbon-chlorine bond classifies this molecule as a halogenated organic compound.[1] Such compounds are subject to stringent disposal regulations because their improper incineration can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. The U.S. Environmental Protection Agency (EPA) specifically regulates the treatment and disposal of halogenated organic wastes, often mandating high-temperature incineration as the preferred disposal method.[2][3]

  • Inherent Toxicological Hazards: This compound presents multiple health hazards, necessitating careful handling and precluding simple disposal methods like drain or trash disposal.[4]

Table 1: Hazard Classification for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4WarningH302 + H312 + H332
Skin IrritationSkin Irrit. 2WarningH315
Serious Eye DamageEye Dam. 1DangerH318
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336

Data sourced from Notified C&L[4].

The combination of these acute health risks and the environmental concerns associated with halogenated organics underscores the necessity of treating this compound as a regulated hazardous chemical waste.

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure all necessary safety measures are in place to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side shields. If there is a risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected for integrity before use. A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[5]

  • Respiratory Protection: All handling of this compound, especially if it is in a powdered form or if solutions are being transferred, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide must follow a systematic process of segregation, containment, and documentation. Never dispose of this chemical down the sanitary sewer or in the regular trash.[8]

G cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Identify Waste: - Pure 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide - Contaminated labware (e.g., gloves, wipes) - Solutions containing the compound B Segregate as Halogenated Organic Waste. Do NOT mix with non-halogenated solvents, acids, bases, or oxidizers. [9, 30] A->B C Select a compatible, non-reactive waste container with a secure, tight-fitting lid. [19] B->C D Affix a 'Hazardous Waste' label to the container. C->D E Clearly list all contents, including: - Full chemical name: '2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide' - Percent composition of all components - Hazard characteristics (e.g., Toxic, Irritant) D->E F Store the sealed waste container in a designated Satellite Accumulation Area (SAA). [19] E->F G Ensure secondary containment is used for liquid waste to prevent spills. [23] F->G H Keep container closed at all times except when adding waste. [19] F->H I Once container is full or waste is no longer being generated, complete the hazardous waste pickup request form provided by your institution's EHS department. [19] H->I J EHS personnel will collect the waste for transport to a licensed hazardous waste disposal facility. I->J K Final Disposal Method: High-temperature incineration. [7] J->K

Caption: Disposal Workflow for 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Detailed Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This includes:

      • Unused or expired pure solid compound.

      • Solutions containing the compound (e.g., from reaction workups or analytical standards).

      • Grossly contaminated materials (e.g., filter paper, silica gel, weigh boats).

      • Empty stock containers, which must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • This waste must be collected in a dedicated container for Halogenated Organic Waste .[1] It is critical for both safety and disposal cost-effectiveness to not mix halogenated and non-halogenated waste streams.[9]

  • Container Selection and Labeling:

    • Choose a waste container that is in good condition, compatible with the waste (e.g., a glass or polyethylene container for organic solvent solutions), and has a screw-top cap that can be securely sealed.[10]

    • Before adding any waste, affix a hazardous waste tag or label, as supplied by your institution's Environmental Health and Safety (EHS) department.

    • Use the full chemical name: "2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide". Do not use abbreviations or chemical formulas.[10]

    • List all constituents and their approximate percentages. For example: "Methanol 80%, 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide 15%, Water 5%".

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Safe Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[8]

    • The container must remain closed and sealed at all times, except when you are actively adding waste.[8][10] This is a common regulatory violation and is crucial for preventing the release of hazardous vapors.

  • Requesting Disposal:

    • When the waste container is full or when you have finished the experiments generating this waste, schedule a pickup with your institution's EHS department.

    • Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online or paper form.[10]

    • Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

  • Minor Spill (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with soap and water.

  • Major Spill (Outside of a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the material is volatile or dusty, close the laboratory door to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS) if available.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, protecting themselves, their colleagues, and the wider community.

References

  • NextSDS. (n.d.). 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide — Chemical Substance Information.
  • Gao, J., Li, Q., Wang, L., & Wu, C. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 268.
  • Molport. (n.d.). 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.
  • PubChemLite. (n.d.). 2-chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide (C13H15ClN2O).
  • ChemicalBook. (n.d.). N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-chloro-7H-purin-6-yl)amino]propanamide.
  • Coltène/Whaledent Inc. (n.d.). Safety Data Sheet Endo Ice® Refrigerant Spray.
  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Gizmodo. (2017). Chemical Compound That Gives Poop Its Stink Extends Healthy Lifespan in Animals.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-diethyl-.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-1,2-propanediol.
  • Google Patents. (2014). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • Turner, R. J. (1986). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
  • Agus, A., Planchais, J., & Sokol, H. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. International Journal of Molecular Sciences, 22(4), 1746.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • U.S. Environmental Protection Agency. (1989). Halogenated Solvent Cleaners.
  • Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Purdue University Environmental Health and Safety. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Wikipedia. (n.d.). Indole.
  • University of Wisconsin-Madison Safety Department. (2022). Appendix A: Disposal Procedures by Chemical.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Merck. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-chloroacetamide.
  • Alabama A&M University. (n.d.). Hazardous Waste Manual.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。